molecular formula C6H5BrN2O B139177 2-Bromo-1-pyrazin-2-yl-ethanone CAS No. 132426-19-8

2-Bromo-1-pyrazin-2-yl-ethanone

Cat. No.: B139177
CAS No.: 132426-19-8
M. Wt: 201.02 g/mol
InChI Key: UJIRAGIEBOAGOA-UHFFFAOYSA-N
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Description

2-Bromo-1-pyrazin-2-yl-ethanone is a useful research compound. Its molecular formula is C6H5BrN2O and its molecular weight is 201.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-pyrazin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRAGIEBOAGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578636
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132426-19-8
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-pyrazin-2-yl-ethanone is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a reactive α-bromo ketone adjacent to a pyrazine ring, makes it a versatile building block for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrN₂O[1][2][3]
Molecular Weight 201.02 g/mol [1]
CAS Number 132426-19-8[2][3]
Appearance Pale-yellow to Yellow-brown Solid
Boiling Point 269.0 ± 25.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
Flash Point 116.5 ± 23.2 °C[2]
LogP 0.69[2]
Storage Temperature 2-8 °C

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the α-bromination of ketones.

Materials:

  • 1-(Pyrazin-2-yl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid or another suitable solvent

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 1-(pyrazin-2-yl)ethanone in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent, or N-Bromosuccinimide portion-wise, to the stirred solution. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into a saturated solution of sodium bicarbonate to neutralize the acid and any unreacted bromine.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Workflow Diagram:

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Purification Dissolve 1-(pyrazin-2-yl)ethanone in solvent Dissolve 1-(pyrazin-2-yl)ethanone in solvent Cool solution in ice bath Cool solution in ice bath Dissolve 1-(pyrazin-2-yl)ethanone in solvent->Cool solution in ice bath Slowly add Bromine or NBS Slowly add Bromine or NBS Cool solution in ice bath->Slowly add Bromine or NBS Initiate Reaction Stir at room temperature Stir at room temperature Slowly add Bromine or NBS->Stir at room temperature Monitor by TLC Monitor by TLC Stir at room temperature->Monitor by TLC Quench with NaHCO3 Quench with NaHCO3 Monitor by TLC->Quench with NaHCO3 Reaction Complete Extract with organic solvent Extract with organic solvent Quench with NaHCO3->Extract with organic solvent Dry and concentrate Dry and concentrate Extract with organic solvent->Dry and concentrate Purify by recrystallization/chromatography Purify by recrystallization/chromatography Dry and concentrate->Purify by recrystallization/chromatography Final Product Final Product Purify by recrystallization/chromatography->Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Pyrazine Protons: Three distinct signals in the aromatic region (δ 8.5-9.0 ppm). Methylene Protons (-CH₂Br): A singlet in the region of δ 4.0-5.0 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the downfield region (δ 185-195 ppm). Pyrazine Carbons: Signals in the aromatic region (δ 140-150 ppm). Methylene Carbon (-CH₂Br): A signal in the aliphatic region (δ 30-40 ppm).
IR Spectroscopy C=O Stretch: A strong absorption band around 1700 cm⁻¹. C-Br Stretch: An absorption band in the fingerprint region (500-700 cm⁻¹). Aromatic C-H and C=N Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively.
Mass Spectrometry Molecular Ion Peak (M⁺): A pair of peaks at m/z 200 and 202 with approximately equal intensity, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Major Fragments: Loss of Br (M-79/81), loss of CO (M-28), and fragmentation of the pyrazine ring.

Biological Activity and Applications in Drug Development

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[9][10][11][12] They are key components in several approved drugs.[9] The incorporation of a pyrazine moiety can enhance the pharmacological activity and reduce the toxicity of parent compounds.[9]

While specific biological data for this compound is limited in publicly accessible literature, its role as a key intermediate suggests its utility in the synthesis of compounds targeting various biological pathways.[1]

Potential Signaling Pathways and Molecular Targets:

The pyrazine nucleus is a versatile scaffold that can interact with a variety of biological targets. Based on the activities of other pyrazine-containing molecules, potential signaling pathways that could be modulated by derivatives of this compound include:

  • NRF2/ARE Pathway: Some nitrogen-containing heterocyclic compounds, including pyrazines, are known to activate the NRF2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress and has implications in cancer prevention.

  • Enzyme Inhibition: The reactive α-bromo ketone moiety can act as an electrophile, making it suitable for covalent modification of enzyme active sites. This could be exploited to design irreversible inhibitors for various enzymes implicated in disease.

  • Receptor Binding: The pyrazine ring can participate in hydrogen bonding and π-stacking interactions, enabling it to bind to the active sites of various receptors.

Logical Relationship Diagram:

G Potential Applications in Drug Development cluster_0 Chemical Reactivity cluster_1 Potential Biological Activities cluster_2 Possible Mechanisms of Action This compound This compound α-Bromo Ketone Reactive α-Bromo Ketone This compound->α-Bromo Ketone Pyrazine Ring Pyrazine Ring Scaffold This compound->Pyrazine Ring Enzyme Inhibition Covalent Enzyme Inhibition α-Bromo Ketone->Enzyme Inhibition Electrophilic Attack Receptor Binding Receptor Binding Pyrazine Ring->Receptor Binding H-bonding, π-stacking Pathway Modulation Signaling Pathway Modulation (e.g., NRF2/ARE) Pyrazine Ring->Pathway Modulation Scaffold for SAR Anticancer Anticancer Antimicrobial Antimicrobial CNS Activity CNS Activity Enzyme Inhibition->Anticancer Enzyme Inhibition->Antimicrobial Receptor Binding->CNS Activity Pathway Modulation->Anticancer

References

An In-depth Technical Guide to 2-Bromo-1-pyrazin-2-yl-ethanone (CAS: 132426-19-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-pyrazin-2-yl-ethanone, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors. Experimental protocols and spectroscopic data are presented to facilitate its use in research and drug discovery.

Introduction

This compound, with the CAS number 132426-19-8, is a heterocyclic ketone of significant interest in the pharmaceutical industry. Its structure, featuring a reactive bromoacetyl group attached to a pyrazine ring, makes it a versatile intermediate for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1][2] The pyrazine moiety is a recognized pharmacophore present in numerous biologically active molecules, including several approved drugs. This guide aims to consolidate the available technical information on this compound to support its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 132426-19-8[1]
Molecular Formula C₆H₅BrN₂O[1][3]
Molecular Weight 201.02 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid-
Boiling Point 269.0 ± 25.0 °C at 760 mmHg[4]
Density 1.7 ± 0.1 g/cm³[4]
Flash Point 116.5 ± 23.2 °C[4]
Storage Temperature 2-8 °C-

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of 2-acetylpyrazine.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 2-cyanopyrazine, which is converted to 2-acetylpyrazine via a Grignard reaction, followed by bromination.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Bromination 2-Cyanopyrazine 2-Cyanopyrazine 2-Acetylpyrazine 2-Acetylpyrazine 2-Cyanopyrazine->2-Acetylpyrazine 1. Grignard Addition 2. Hydrolysis Grignard_Reagent Grignard Reagent (e.g., CH3MgBr) Target_Compound This compound 2-Acetylpyrazine->Target_Compound Bromination Brominating_Agent Brominating Agent (e.g., Br2) Imidazopyrazine_Synthesis Bromo_Ketone This compound Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Bromo_Ketone->Imidazopyrazine Condensation Amino_Pyrazine 2-Aminopyrazine Derivative Amino_Pyrazine->Imidazopyrazine Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway Signal Upstream Signal Kinase Protein Kinase (e.g., TrkA, CK2) Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->Kinase Inhibition

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines established chemical principles, data from analogous structures, and predicted spectroscopic information to offer a thorough analytical perspective.

Molecular Structure and Chemical Properties

This compound, with the empirical formula C₆H₅BrN₂O, is a derivative of pyrazine, a diazine ring containing two nitrogen atoms at positions 1 and 4.[1] The structure features a bromoacetyl group attached to the C-2 position of the pyrazine ring.

Key Identifiers and Properties:

PropertyValueReference
IUPAC Name 2-bromo-1-(pyrazin-2-yl)ethanone[1]
CAS Number 132426-19-8[1]
Molecular Formula C₆H₅BrN₂O[1]
Molecular Weight 201.02 g/mol [1]
Boiling Point 269.0 ± 25.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
InChIKey UJIRAGIEBOAGOA-UHFFFAOYSA-N[1]
SMILES C1=CN=C(C=N1)C(=O)CBr[1]

The presence of the pyrazine ring, a common scaffold in pharmacologically active compounds, and the reactive α-bromoketone moiety suggest that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The α-bromoketone functionality is a versatile handle for introducing various substituents through nucleophilic substitution reactions.

Predicted Spectroscopic Data

In the absence of published experimental spectra for this compound, the following data has been predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the methylene protons of the bromoacetyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6 - 8.8m2HPyrazine H-3, H-5
~8.5m1HPyrazine H-6
~4.5s2H-CH₂Br
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the pyrazine ring, and the methylene carbon.

Chemical Shift (δ, ppm)Assignment
~190C=O
~145-150Pyrazine C-2, C-3, C-5, C-6
~30-CH₂Br
Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorption bands typical for a ketone and an aromatic heterocyclic system.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakAromatic C-H stretch
~1700StrongC=O stretch (ketone)
~1600-1400Medium-StrongAromatic C=C and C=N stretching
~1200-1000MediumC-N stretching
~700-600MediumC-Br stretch
Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
201/203Molecular ion peak (M⁺, M⁺+2 due to Br isotopes)
122Loss of ·CH₂Br
105Loss of Br and CO
79/81Bromine isotopes
53Pyrazine fragment

Experimental Protocols

Synthesis of 2-Acetylpyrazine (Precursor)

2-Acetylpyrazine can be synthesized via the oxidation of 2-ethylpyrazine.

Materials:

  • 2-Ethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylpyrazine in a suitable solvent like water or a mixture of t-butanol and water.

  • Slowly add a solution of potassium permanganate to the stirred solution of 2-ethylpyrazine. The reaction is exothermic and should be controlled by external cooling.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Extract the aqueous filtrate with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-acetylpyrazine, which can be purified by distillation or chromatography.

Synthesis of this compound

The α-bromination of 2-acetylpyrazine can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.

Materials:

  • 2-Acetylpyrazine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Acetic Acid

  • Benzoyl peroxide (initiator, for NBS)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using NBS:

  • Dissolve 2-acetylpyrazine in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Procedure using Bromine:

  • Dissolve 2-acetylpyrazine in a suitable solvent such as acetic acid or chloroform in a flask protected from light.

  • Slowly add a solution of bromine in the same solvent to the stirred solution of 2-acetylpyrazine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the excess bromine with a solution of sodium thiosulfate.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualization of Molecular Structure and Synthetic Pathway

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthetic Workflow

synthesis_workflow start 2-Ethylpyrazine step1 Oxidation (e.g., KMnO4) start->step1 intermediate 2-Acetylpyrazine step1->intermediate step2 α-Bromination (e.g., NBS or Br2) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Potential Biological Significance and Applications

While specific biological activity data for this compound is not available, the presence of the pyrazine core and the reactive bromoacetyl group suggests several potential areas of interest for drug development professionals.

  • Anticancer Agents: Many pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The bromoacetyl group can act as an alkylating agent, potentially reacting with nucleophilic residues in biological macromolecules like proteins and DNA, leading to cell death.

  • Antimicrobial Agents: The pyrazine scaffold is found in several antimicrobial drugs. The introduction of a reactive side chain could enhance the interaction with microbial targets.

  • Enzyme Inhibitors: The electrophilic nature of the α-bromoketone makes it a potential covalent inhibitor of enzymes, particularly those with a nucleophilic residue (e.g., cysteine or histidine) in their active site. This mechanism is utilized by several approved drugs.

Further research is warranted to synthesize and screen this compound and its derivatives for various biological activities to explore their therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, predicted spectroscopic properties, and a plausible synthetic route for this compound. While direct experimental data is currently scarce, the information presented here, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists interested in this and related heterocyclic compounds. The potential for this molecule to serve as a key intermediate in the development of new therapeutic agents is significant, and this guide provides a solid foundation for future research in this area.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-pyrazin-2-yl-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 2-Bromo-1-pyrazin-2-yl-ethanone. This key intermediate is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its utility in the synthesis of various heterocyclic compounds. While a complete set of experimentally-derived spectra and a detailed, published synthetic protocol for this specific molecule remain elusive in readily available literature, this guide compiles predicted data and outlines a feasible synthetic approach based on established chemical principles and analogous reactions.

Spectroscopic Data

Precise, experimentally-verified spectroscopic data for this compound is not currently available in peer-reviewed literature. However, based on the chemical structure, the following tables summarize the expected spectroscopic characteristics. These predictions are valuable for the identification and characterization of the compound upon synthesis.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HH-3 (Pyrazine)
~8.8d1HH-5 (Pyrazine)
~8.7d1HH-6 (Pyrazine)
~4.5s2H-CH₂Br

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~190C=O
~150C-2 (Pyrazine)
~147C-6 (Pyrazine)
~145C-3 (Pyrazine)
~144C-5 (Pyrazine)
~35-CH₂Br

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H (aromatic)
~1700C=O (ketone)
~1600, ~1470C=N, C=C (pyrazine ring)
~1200C-N
~650C-Br

Table 4: Predicted Mass Spectrometry (MS) Data

m/zFragment
200/202[M]⁺ (presence of Br isotopes)
121[M - Br]⁺
106[Pyrazine-C=O]⁺
79/81[Br]⁺

Experimental Protocols: A Proposed Synthetic Pathway

Reaction Scheme:

Detailed Proposed Protocol:

  • Reaction Setup: To a solution of 2-acetylpyrazine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, add elemental bromine (1.0-1.1 eq) dropwise at a controlled temperature, typically 0-5 °C, with constant stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to neutralize any unreacted bromine.

  • Extraction: The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.

experimental_workflow cluster_char Characterization start Start: 2-Acetylpyrazine bromination Bromination (Br₂, Acetic Acid) start->bromination quenching Quenching (Na₂S₂O₃ aq.) bromination->quenching extraction Extraction (Ethyl Acetate) quenching->extraction purification Purification (Column Chromatography) extraction->purification product Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms characterization Characterization

Caption: Synthetic and characterization workflow for this compound.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols, while based on predictions and established methodologies, offer a strong starting point for the synthesis and characterization of this valuable chemical intermediate. It is recommended that all experimental work be conducted with appropriate safety precautions and that the identity and purity of the synthesized compound be confirmed through rigorous analytical techniques.

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-Bromo-1-pyrazin-2-yl-ethanone (CAS No. 132426-19-8). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe use and management of this compound.

Chemical and Physical Properties

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C6H5BrN2O[2][3]
Molecular Weight 201.02 g/mol [2][3]
Density 1.7 ± 0.1 g/cm³[2]
Boiling Point 269.0 ± 25.0 °C at 760 mmHg[2]
Flash Point 116.5 ± 23.2 °C[2]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[2]
LogP 0.69[2]
Appearance Not explicitly stated in search results
Solubility Not explicitly stated in search results

Hazard Identification and Toxicological Information

Potential Health Effects:

  • Skin Contact: May cause skin irritation.[4][5]

  • Eye Contact: May cause serious eye irritation.[4][5]

  • Inhalation: May cause respiratory tract irritation.[4][5]

  • Ingestion: May be harmful if swallowed.[6]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] For splash hazards, a face shield in addition to safety goggles is recommended.[9]

  • Avoid contact with skin and eyes.[7]

  • Avoid the formation of dust and aerosols.[7][8]

  • Use non-sparking tools and prevent the buildup of electrostatic charge.[7][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[10][11]

  • Recommended storage temperature is often between 2-8°C.[1]

A general workflow for safe laboratory handling of this chemical is depicted below.

G General Laboratory Safety Workflow A Preparation & Planning B Wear Appropriate PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Handling of Chemical: - Avoid skin/eye contact - Avoid dust/aerosol formation C->D E Proper Storage: - Tightly closed container - Cool, dry, well-ventilated area D->E F Waste Disposal: - Follow institutional and local regulations D->F G Decontamination: - Clean work area - Wash hands thoroughly E->G F->G

Caption: General workflow for safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[12][13]

  • After Skin Contact: Immediately wash off with soap and plenty of water.[12] Remove contaminated clothing and wash it before reuse.[13] Consult a doctor.[12]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes.[12][13] Remove contact lenses, if present and easy to do. Continue rinsing.[13] Consult a doctor.[12]

  • After Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[12][13] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[12]

A decision tree for first aid procedures is provided below.

G First Aid Decision Tree Start Exposure Event Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->Action_Inhalation Action_Skin Wash with soap and water. Remove contaminated clothing. Seek medical attention. Skin_Contact->Action_Skin Action_Eye Rinse with water for 15 mins. Remove contact lenses. Seek medical attention. Eye_Contact->Action_Eye Action_Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingestion

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12][13]

  • Specific Hazards: No specific data available, but combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[5]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][13]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment.[12] Ensure adequate ventilation.[12] Evacuate personnel to safe areas.[12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[12] Do not let the chemical enter drains.[12]

  • Methods for Cleaning Up: Collect the material and place it in suitable, closed containers for disposal.[12] Avoid creating dust.[12]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.[12][14] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[12][14] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[12][14]

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not available in the public domain based on the conducted searches. Standard methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals would be appropriate for determining specific toxicological endpoints like acute oral toxicity (OECD Guideline 420), acute dermal toxicity (OECD Guideline 402), and acute inhalation toxicity (OECD Guideline 403). Skin and eye irritation would typically be assessed using OECD Guidelines 404 and 405, respectively. In the absence of specific data, it is recommended to handle this compound as a potentially hazardous substance.

References

An In-depth Technical Guide to the Purity and Analysis of 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-Bromo-1-pyrazin-2-yl-ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, data presentation, and visualizations to aid in the quality control and characterization of this compound.

Physicochemical Properties

This compound is a heterocyclic ketone with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol .[1][2] It is typically a pale-yellow to yellow-brown solid and is instrumental in the development of nitrogen-containing heterocyclic drugs.[2]

PropertyValueReference
CAS Number 132426-19-8[1][2][3]
Molecular Formula C₆H₅BrN₂O[1][2][3]
Molecular Weight 201.02 g/mol [1][2]
Appearance Pale-yellow to Yellow-brown Solid[2]
Boiling Point 269.0 ± 25.0 °C at 760 mmHg[4]
Density 1.7 ± 0.1 g/cm³[4]
Purity (Typical) 95% - 97%[2][4][5]

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantification of the main component and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and information on proton and carbon environments, while Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data for structural elucidation of unknown impurities. Gas Chromatography (GC) can also be employed for the analysis of volatile components.

For related compounds, a variety of analytical methods are available upon request from suppliers, including LCMS, GCMS, HPLC, GC-FID, MS, and NMR, indicating a standard industry practice for comprehensive analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its process-related impurities. A reverse-phase HPLC method with UV detection is proposed, based on methods for similar aromatic ketones.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Program zg30
Number of Scans 16
Relaxation Delay 1.0 s
Spectral Width 20 ppm

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Program zgpg30
Number of Scans 1024
Relaxation Delay 2.0 s
Spectral Width 220 ppm

Expected Chemical Shifts (¹H NMR, CDCl₃):

  • Pyrazine Protons: δ 8.5-9.0 ppm (multiplets)

  • Methylene Protons (-CH₂Br): δ 4.5-5.0 ppm (singlet)

Expected Chemical Shifts (¹³C NMR, CDCl₃):

  • Carbonyl Carbon (C=O): δ 190-195 ppm

  • Pyrazine Carbons: δ 140-150 ppm

  • Methylene Carbon (-CH₂Br): δ 30-35 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to aid in the identification of impurities through fragmentation analysis.

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

Infusion Conditions:

ParameterRecommended Value
Ionization Mode Positive (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr

Expected Molecular Ion:

  • [M+H]⁺ at m/z 201/203 (due to the isotopic pattern of Bromine)

Potential Impurities and Their Analysis

The synthesis of this compound may lead to the formation of several impurities. Understanding the synthetic route is key to identifying potential process-related impurities. A common synthetic pathway involves the bromination of 1-(pyrazin-2-yl)ethanone.

Potential Impurities:

Impurity NameStructureOriginAnalytical Detection
1-(Pyrazin-2-yl)ethanoneC₆H₆N₂OUnreacted starting materialHPLC, GC-MS
2,2-Dibromo-1-(pyrazin-2-yl)ethanoneC₆H₄Br₂N₂OOver-brominationHPLC, LC-MS
Pyrazinoic AcidC₅H₄N₂O₂Oxidation of the starting material or productHPLC

Visualizations

Chemical Structure and Impurity Profile

Chemical Structures cluster_main This compound cluster_impurities Potential Impurities A This compound (C6H5BrN2O) B 1-(Pyrazin-2-yl)ethanone (Starting Material) A->B Unreacted C 2,2-Dibromo-1-(pyrazin-2-yl)ethanone (Over-bromination) A->C Further Reaction D Pyrazinoic Acid (Oxidation Product) A->D Degradation

Caption: Structure of this compound and potential impurities.

Analytical Workflow

Analytical Workflow for Purity Assessment cluster_workflow Start Sample of This compound HPLC HPLC Analysis (Purity & Impurity Profile) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight & Impurity ID) Start->MS Report Certificate of Analysis HPLC->Report NMR->Report MS->Report

Caption: General workflow for the analysis of this compound.

Signaling Pathway (Illustrative Example of Application)

While this compound is a synthetic intermediate, its derivatives are often designed to interact with biological signaling pathways. The following is a hypothetical example of how a downstream active pharmaceutical ingredient (API) derived from this intermediate might modulate a kinase signaling pathway.

Hypothetical Signaling Pathway Modulation cluster_pathway API API derived from This compound Kinase Target Kinase API->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Activates Phosphorylation Phosphorylation Substrate->Phosphorylation CellularResponse Cellular Response Phosphorylation->CellularResponse

Caption: Illustrative example of a signaling pathway modulated by a derivative.

References

An In-depth Technical Guide to 2-Bromo-1-pyrazin-2-yl-ethanone and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-pyrazin-2-yl-ethanone and its hydrobromide salt, crucial intermediates in the synthesis of novel pharmaceutical compounds. This document outlines the chemical and physical properties, detailed experimental protocols for their synthesis, and a summary of their applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated heterocyclic ketone. The pyrazine moiety is a key structural feature in numerous biologically active molecules.[1][2] The introduction of a bromoacetyl group provides a reactive handle for further chemical modifications, making this compound a versatile building block in drug discovery.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 132426-19-8[4]
Molecular Formula C₆H₅BrN₂O[4]
Molecular Weight 201.02 g/mol [4]
Appearance Pale-yellow to Yellow-brown Solid[5]
Boiling Point 269.0 ± 25.0 °C at 760 mmHg[6]
Density 1.7 ± 0.1 g/cm³[6]
Flash Point 116.5 ± 23.2 °C[6]
Purity Typically ≥97%[7]
Storage 2-8°C, stored under inert gas[3]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Synthesis of this compound start 2-Acetylpyrazine reagents + Br₂ in Acetic Acid start->reagents product This compound reagents->product

Figure 1: Synthesis of this compound.

Materials and Reagents:

  • 2-Acetylpyrazine

  • Bromine (Br₂)

  • Acetic acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 2-acetylpyrazine (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Synthesis of this compound Hydrobromide

The hydrobromide salt can be prepared by treating a solution of the free base with hydrobromic acid.

Reaction Scheme:

Synthesis of Hydrobromide Salt start This compound reagents + HBr in Ether start->reagents product This compound Hydrobromide reagents->product

Figure 2: Synthesis of the hydrobromide salt.

Materials and Reagents:

  • This compound

  • Hydrobromic acid (HBr) in acetic acid or ethereal HBr solution

  • Diethyl ether or other suitable non-polar solvent

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent like diethyl ether.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (1.0-1.1 eq) dropwise with stirring.

  • Precipitation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrobromide.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of structurally similar compounds. The following tables summarize the anticipated key spectral characteristics.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 4.8Singlet2H-CH₂-Br
~8.6 - 8.8Multiplet2HPyrazine H
~9.0 - 9.2Singlet1HPyrazine H

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~30 - 35-CH₂-Br
~143 - 148Pyrazine CH
~150 - 155Pyrazine C-C=O
~190 - 195C=O

Table 4: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Assignment
~3100 - 3000C-H aromatic stretch
~1700 - 1680C=O ketone stretch
~1580 - 1400C=C and C=N aromatic ring stretches
~700 - 600C-Br stretch

Table 5: Predicted Mass Spectrometry Data for this compound

m/zAssignment
201/203[M]⁺ isotopic pattern for Br
122[M - Br]⁺
94[Pyrazine-C=O]⁺

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The pyrazine ring is a common scaffold in many approved drugs, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The bromoacetyl moiety allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the construction of complex molecular architectures for drug discovery programs.

Medicinal Chemistry Applications start This compound intermediate1 Thiazole Derivatives start->intermediate1 intermediate2 Imidazole Derivatives start->intermediate2 intermediate3 Other Heterocycles start->intermediate3 application1 Anticancer Agents intermediate1->application1 application2 Anti-inflammatory Agents intermediate2->application2 application3 Antimicrobial Agents intermediate3->application3

Figure 3: Role as a synthetic intermediate.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[8]

Conclusion

This compound and its hydrobromide salt are valuable building blocks for the synthesis of novel heterocyclic compounds in the field of medicinal chemistry. This guide provides a foundational understanding of their properties, synthesis, and potential applications. Further research into the development of specific and optimized synthetic protocols and the exploration of their full potential in drug discovery is warranted.

References

Technical Guide: Physicochemical Properties of 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-pyrazin-2-yl-ethanone is a heterocyclic ketone containing a pyrazine ring. The pyrazine moiety is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This compound, featuring a reactive α-bromo ketone functional group, serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[6] This guide provides a summary of the available physicochemical properties of this compound.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O[8]
Molecular Weight 201.02 g/mol [8]
Appearance Pale-yellow to Yellow-brown Solid[9]
Boiling Point 269.0 ± 25.0 °C at 760 mmHg[7]
Density 1.7 ± 0.1 g/cm³[7]
Flash Point 116.5 ± 23.2 °C[7]
CAS Number 132426-19-8[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in the available scientific literature. General methods for the synthesis of α-bromo ketones often involve the bromination of the corresponding ketone.[10] Similarly, the synthesis of pyrazine and quinoxaline derivatives can be achieved through various methods, including acceptorless dehydrogenative coupling routes.[11]

Characterization of such compounds would typically involve standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and C-Br bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

While specific spectral data for this compound is not available, related compounds have been characterized using these methods.[12][13]

Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach for α-bromination of a ketone is a plausible method. The following diagram illustrates a conceptual workflow for such a synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_ketone Pyrazin-2-yl-ethanone reaction Bromination in an appropriate solvent (e.g., Acetic Acid) start_ketone->reaction start_bromine Brominating Agent (e.g., Br2) start_bromine->reaction quench Quenching of excess bromine reaction->quench extraction Extraction with an organic solvent quench->extraction wash Washing of organic layer extraction->wash drying Drying over anhydrous salt (e.g., Na2SO4) wash->drying concentration Concentration under reduced pressure drying->concentration purification Purification (e.g., Recrystallization or Column Chromatography) concentration->purification product This compound purification->product

Caption: General workflow for the synthesis of an α-bromoketone.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of this compound are not available in the current literature. However, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][4][5] Pyrazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Some pyrazine derivatives have shown potential as anticancer agents by interacting with various biological targets to inhibit cancer cell growth.[3]

  • Anti-inflammatory: Certain pyrazine-containing compounds have demonstrated anti-inflammatory effects.[1]

  • Antimicrobial: The pyrazine nucleus is a key component in some antimicrobial agents.[3][6]

Given the lack of specific biological data for this compound, no signaling pathway diagram can be constructed at this time. Further research is required to investigate its potential biological targets and mechanisms of action.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and development. This guide has summarized the currently available physicochemical data. A significant gap in the literature exists regarding its specific melting point, solubility, detailed experimental protocols for its synthesis and characterization, and its biological activity profile. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a building block for new therapeutic agents.

References

Commercial Availability and Synthetic Applications of 2-Bromo-1-pyrazin-2-yl-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic applications, and potential biological relevance of the heterocyclic building block, 2-Bromo-1-pyrazin-2-yl-ethanone. This compound serves as a valuable intermediate in the synthesis of various nitrogen-containing fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.

Commercial Suppliers

This compound is readily available from a range of commercial chemical suppliers. The typical purity of the commercially available compound is between 95% and 97%. While pricing is often subject to inquiry and dependent on the quantity ordered, some suppliers provide list prices for smaller quantities. A summary of publicly available information from various suppliers is presented in Table 1 for comparative purposes.

SupplierPurityAvailable QuantitiesPriceCAS Number
Chemsrc Listed Suppliers (e.g., Shanghai Jizhi Biochemical Technology Co., Ltd)97.0%250mg, 1g, 5g¥2126.0/250mg, ¥5306.0/1g, ¥15906.0/5g[1]132426-19-8[1]
AstaTech, Inc.95%InquiryInquiry132426-19-8[2]
Dayang Chem (Hangzhou) Co.,LtdInquiryInquiryInquiry132426-19-8[3]
United States BiologicalHighly PurifiedInquiryInquiry132426-19-8
CP Lab Safety97%1gInquiry132426-19-8

Table 1: Commercial Suppliers of this compound. Data is compiled from publicly available sources and is subject to change. Pricing is provided as an example where available and may not be current.

Physicochemical Properties

The key physicochemical properties of this compound, as computed by PubChem, are summarized in Table 2.

PropertyValue
Molecular FormulaC6H5BrN2O[4]
Molecular Weight201.02 g/mol [4]
IUPAC Name2-bromo-1-pyrazin-2-ylethanone[4]
CAS Number132426-19-8[4]
AppearancePale-yellow to Yellow-brown Solid[2]
Storage Temperature2-8 °C[2]

Table 2: Physicochemical Properties of this compound.

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent, primarily utilized as an electrophilic building block in the synthesis of fused heterocyclic compounds. A prominent application is the synthesis of imidazo[1,2-a]pyrazines, a class of compounds with diverse biological activities, including kinase inhibition.[5]

General Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines

The following is a generalized experimental protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyrazines, based on the common reactivity of α-bromoketones with 2-aminopyrazines. This procedure is adapted from similar reported syntheses of related heterocyclic systems.

Reaction Scheme:

Materials:

  • 2-Aminopyrazine

  • Substituted 2-Bromo-1-aryl-ethanone (e.g., this compound)

  • Solvent (e.g., Acetone, Ethanol)

  • Base (optional, e.g., DABCO, NaHCO3)

Procedure:

  • To a stirred solution of 2-aminopyrazine (1 mmol) in a suitable solvent such as acetone or ethanol, the corresponding 2-bromo-1-aryl-ethanone (1 mmol) is added.[6]

  • The reaction mixture is stirred at room temperature or heated to reflux, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[6]

  • In some protocols, a non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be used as a catalyst to facilitate the reaction.[7]

  • Upon completion of the reaction, the precipitated solid product is collected by filtration.

  • The collected solid is washed with water and dried under a vacuum to afford the crude product.[6]

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

This one-pot synthesis provides a straightforward and efficient route to a library of substituted imidazo[1,2-a]pyrazines for screening in drug discovery programs.

Biological Relevance and Signaling Pathways

The pyrazine scaffold is a constituent of numerous biologically active molecules and approved drugs.[8] Derivatives of imidazo[1,2-a]pyrazine, synthesized from this compound, have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammation.

Inhibition of p38 MAP Kinase Signaling Pathway

Substituted imidazo[1,2-a]pyrazines have been identified as potent inhibitors of p38 alpha mitogen-activated protein (MAP) kinase.[9] The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk downstream_substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38_mapk->downstream_substrates cellular_response Cellular Response (Inflammation, Apoptosis) downstream_substrates->cellular_response imidazo_pyrazine Imidazo[1,2-a]pyrazine Inhibitor imidazo_pyrazine->p38_mapk

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

Pyrazine-based compounds have also been developed as inhibitors of Tropomyosin receptor kinase A (TrkA).[10][11] The TrkA signaling pathway is crucial for the development and survival of neurons and is implicated in pain and certain types of cancer.

TrkA_pathway ngf Nerve Growth Factor (NGF) trka TrkA Receptor ngf->trka dimerization Dimerization & Autophosphorylation trka->dimerization downstream_signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) dimerization->downstream_signaling cellular_outcomes Cellular Outcomes (Neuronal Survival, Differentiation, Pain) downstream_signaling->cellular_outcomes pyrazine_inhibitor Pyrazine-based Inhibitor pyrazine_inhibitor->trka

Caption: TrkA Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Screening

The development of novel kinase inhibitors based on the pyrazine scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

synthesis_screening_workflow start Start Materials: 2-Aminopyrazine & This compound synthesis Synthesis of Imidazo[1,2-a]pyrazine Library start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening Biological Screening (e.g., Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Workflow for Synthesis and Screening of Inhibitors.

References

The Synthetic Versatility of 2-Bromo-1-pyrazin-2-yl-ethanone: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-pyrazin-2-yl-ethanone, a reactive α-haloketone, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique chemical architecture, featuring a pyrazine ring coupled with a reactive bromoacetyl moiety, renders it an exceptionally versatile precursor for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These resulting scaffolds, particularly imidazo[1,2-a]pyrazines and pyrazinyl-thiazoles, are of significant interest in drug discovery due to their well-documented and varied pharmacological activities. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its utility in the synthesis of biologically active molecules. Detailed experimental protocols for key transformations, quantitative data on reaction yields and biological activities, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of fused and substituted heterocyclic systems. The electrophilic nature of the carbon bearing the bromine atom makes it susceptible to nucleophilic attack, while the ketone functionality provides a handle for subsequent cyclization reactions. The two principal classes of heterocycles synthesized from this precursor are imidazo[1,2-a]pyrazines and thiazoles.

Synthesis of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are a class of fused bicyclic heterocycles that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, anticancer, and enzyme inhibitory properties.[1] The synthesis of the imidazo[1,2-a]pyrazine core often involves the condensation of a 2-aminopyrazine with an α-haloketone, a reaction for which this compound is a suitable, though less commonly cited, starting material for more complex analogs. More frequently, related α-bromoketones are used in reactions with 2-aminopyrazine to generate the core structure, which can then be further functionalized.

A prevalent modern approach to synthesizing substituted imidazo[1,2-a]pyrazines is the one-pot, three-component reaction involving a 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like iodine.[1] This methodology allows for the rapid generation of a library of diverse imidazo[1,2-a]pyrazine derivatives with high yields.

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of key biological targets. For instance, derivatives bearing a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription with implications in cancer therapy.[2] Furthermore, other derivatives from the same class have shown promising antiviral activity against human coronavirus 229E.[2]

Synthesis of Pyrazinyl-Thiazoles

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. This compound is an ideal substrate for this reaction, reacting readily with thiourea or substituted thioureas to yield 2-amino-4-(pyrazin-2-yl)thiazoles. These compounds serve as valuable intermediates for further chemical modifications or as biologically active molecules in their own right.

The general synthetic workflow for the Hantzsch thiazole synthesis using this compound is depicted below:

Hantzsch_Thiazole_Synthesis reactant1 This compound intermediate Intermediate reactant1->intermediate Reaction reactant2 Thiourea reactant2->intermediate product 2-Amino-4-(pyrazin-2-yl)thiazole intermediate->product Cyclization & Dehydration

Caption: Hantzsch synthesis of 2-amino-4-(pyrazin-2-yl)thiazole.

Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities. When coupled with a pyrazine moiety, these molecules can display enhanced antimicrobial and anticancer properties. The nitrogen atoms in the pyrazine ring and the heteroatoms in the thiazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets.

Quantitative Data

The following tables summarize the quantitative data for the biological activities of representative compounds synthesized from precursors structurally related to this compound.

Table 1: Anticancer and Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives [2]

Compound IDR1R2CDK9 IC50 (µM)Average Anticancer IC50 (µM)Antiviral (HCoV-229E) IC50 (µM)
3c pyridin-4-ylbenzyl0.166.66-
2c phenyl-3,4-diolbenzyl0.31--
4c thiophen-3-ylbenzyl0.71--
3b pyridin-4-ylcyclohexyl--56.96

Table 2: Reaction Yields for the Synthesis of Imidazo[1,2-a]pyrazine Scaffolds [2]

SeriesR1Yield Range (%)
1 phenyl84 - 96
2 phenyl-3,4-diol75 - 91
3 pyridin-4-yl88 - 97
4 thiophen-3-yl85 - 90

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethan-1-one

This protocol describes the bromination of 1-(pyrazin-2-yl)ethan-1-one, a likely precursor to the title compound.

Materials:

  • 1-(pyrazin-2-yl)ethan-1-one

  • Acetic Acid (AcOH)

  • Pyridinium bromide perbromide

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1-(pyrazin-2-yl)ethan-1-one (1.0 eq) in acetic acid.

  • Add pyridinium bromide perbromide (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (3x).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[3]

Protocol 2: Synthesis of 2-Amino-4-(pyrazin-2-yl)thiazole (Hantzsch Thiazole Synthesis)

This protocol is adapted from the synthesis of a structurally similar compound and is directly applicable to this compound.[3]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Acetone

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.02 eq).

  • Stir the mixture at 70°C for 2 hours, monitoring the reaction by Liquid Chromatography-Mass Spectrometry (LC/MS).

  • Cool the reaction mixture to room temperature, which should induce the formation of a precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with acetone to yield the desired 2-amino-4-(pyrazin-2-yl)thiazole.[3]

Protocol 3: Synthesis of Substituted Imidazo[1,2-a]pyrazines (Three-Component Reaction)

This protocol describes a general and efficient method for the synthesis of a library of imidazo[1,2-a]pyrazine derivatives.[1]

Materials:

  • 2-Aminopyrazine

  • Aryl aldehyde

  • tert-Butyl isocyanide

  • Iodine (I2)

  • Ethanol

Procedure:

  • In a reaction vessel, combine 2-aminopyrazine (1.0 eq), the desired aryl aldehyde (1.0 eq), and tert-butyl isocyanide (1.2 eq) in ethanol.

  • Add a catalytic amount of iodine (5 mol%) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by precipitation and crystallization from ethanol.[1]

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed in this guide.

Imidazopyrazine_Synthesis reactant1 2-Aminopyrazine intermediate Imine Intermediate reactant1->intermediate Condensation reactant2 Aryl Aldehyde reactant2->intermediate reactant3 tert-Butyl Isocyanide product Substituted Imidazo[1,2-a]pyrazine reactant3->product intermediate->product + Isocyanide [4+1] Cycloaddition catalyst Iodine (cat.) catalyst->intermediate

Caption: Three-component synthesis of imidazo[1,2-a]pyrazines.

Caption: Synthetic workflow from pyrazinyl ethanone to pyrazinyl thiazole.

Conclusion

This compound stands as a valuable and versatile building block in organic synthesis, providing a reliable entry point to a range of medicinally relevant heterocyclic scaffolds. Its application in the synthesis of imidazo[1,2-a]pyrazines and pyrazinyl-thiazoles has yielded compounds with promising anticancer, antiviral, and antimicrobial activities. The synthetic routes to these compounds are generally efficient and amenable to the generation of diverse libraries for structure-activity relationship studies. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, ultimately contributing to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of the key intermediate, 2-acetylpyrazine, via a Grignard reaction with 2-cyanopyrazine. The subsequent step involves the selective alpha-bromination of the acetyl group to yield the final product. This guide includes comprehensive experimental procedures, quantitative data, reaction diagrams, and safety information tailored for researchers in organic synthesis and pharmaceutical development.

Introduction

This compound is an important synthetic intermediate characterized by a pyrazine ring coupled to an α-bromo ketone functional group. This unique structure makes it a versatile precursor for the synthesis of various heterocyclic compounds, including imidazopyrazines and other derivatives of therapeutic interest. Pyrazine-containing molecules are known to exhibit a wide range of biological activities, making their derivatives attractive targets in drug discovery programs.

This application note outlines a reliable and reproducible two-step method to synthesize this key intermediate, starting from the commercially available 2-cyanopyrazine.

Overall Synthesis Scheme

The synthesis proceeds in two main stages:

  • Step 1: Nucleophilic addition of a methyl Grignard reagent to 2-cyanopyrazine, followed by hydrolysis, to yield 2-acetylpyrazine.

  • Step 2: Acid-catalyzed α-bromination of 2-acetylpyrazine to afford the target compound, this compound.

Synthesis_Scheme cluster_start cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: α-Bromination start_mol 2-Cyanopyrazine int_mol 2-Acetylpyrazine start_mol->int_mol 1) CH₃MgCl, CuBr, THF 2) H₃O⁺ workup final_mol This compound int_mol->final_mol NBS, p-TsOH EtOH, Reflux

Figure 1: Overall two-step synthesis pathway.

Protocol 1: Synthesis of 2-Acetylpyrazine (Intermediate)

This protocol is adapted from established Grignard reaction methodologies on cyanopyrazine precursors.[1] It involves the preparation of a methyl Grignard reagent and its subsequent catalyzed addition to 2-cyanopyrazine.

Experimental Workflow Diagram

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Addition Reaction cluster_workup Workup and Purification A 1. Add Mg turnings & I₂ crystal to flame-dried flask under N₂ B 2. Add anhydrous THF A->B C 3. Add CH₃Cl (or CH₃I) dropwise to initiate reaction B->C D 4. Stir at 55-60°C for ~2h to form CH₃MgCl C->D F 6. Add Grignard reagent (D) to cyanopyrazine solution at 40-45°C D->F E 5. Dissolve 2-cyanopyrazine and CuBr (catalyst) in THF E->F G 7. Reflux mixture for 12-14h F->G H 8. Cool to 0°C, quench with saturated aq. NH₄Cl G->H I 9. Adjust pH to ~7 with dilute acid H->I J 10. Extract with toluene or EtOAc I->J K 11. Dry, concentrate, and recrystallize product from ethanol J->K

Figure 2: Workflow for the synthesis of 2-acetylpyrazine.
Reagents and Materials

Reagent / MaterialMolecular FormulaM.W. ( g/mol )Molar Eq.Notes
2-CyanopyrazineC₅H₃N₃105.101.0Starting material
Magnesium (turnings)Mg24.311.1Freshly activated
ChloromethaneCH₃Cl50.491.1Or methyl iodide (CH₃I)
Copper(I) BromideCuBr143.450.05Catalyst, enhances addition to nitrile
Tetrahydrofuran (THF)C₄H₈O72.11-Anhydrous solvent
TolueneC₇H₈92.14-Extraction solvent
EthanolC₂H₅OH46.07-Recrystallization solvent
Saturated aq. NH₄Cl---Quenching agent
Dilute HCl---For pH adjustment
Detailed Experimental Protocol
  • Grignard Reagent Preparation:

    • Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

    • To the flask, add magnesium turnings (1.1 eq.) and a small crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • Add a solution of chloromethane (1.1 eq.) in anhydrous THF to the dropping funnel.

    • Add a small portion of the chloromethane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining chloromethane solution dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, stir the mixture at 55-60°C for 2 hours to ensure complete formation of the Grignard reagent.

  • Addition to 2-Cyanopyrazine:

    • In a separate flame-dried flask under nitrogen, dissolve 2-cyanopyrazine (1.0 eq.) and copper(I) bromide (0.05 eq.) in anhydrous THF.

    • Warm the solution to approximately 40-45°C.

    • Slowly transfer the prepared Grignard reagent to the 2-cyanopyrazine solution via cannula. An exothermic reaction should be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-14 hours. Monitor reaction completion by TLC.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Once the initial vigorous reaction has subsided, add water and adjust the pH to ~7 using dilute acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with toluene or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude solid.

  • Purification:

    • Purify the crude 2-acetylpyrazine by recrystallization from hot ethanol to afford a white to pale yellow crystalline solid.

Expected Results
ParameterValueReference
Yield 65-70%
Appearance White to pale yellow crystalline powder
Melting Point 75-79 °C

Protocol 2: Synthesis of this compound

This protocol for the α-bromination of 2-acetylpyrazine is based on general methods for the selective monobromination of aralkyl ketones using N-Bromosuccinimide (NBS) and an acid catalyst.

Reaction Mechanism Diagram

Bromination_Mechanism ketone 2-Acetylpyrazine protonated_ketone Protonated Ketone ketone->protonated_ketone Protonation of Carbonyl h_plus H⁺ br_source Br⁺ source (from NBS) enol Enol Intermediate protonated_ketone->enol Tautomerization (rate-determining) bromo_ketone_protonated Protonated α-Bromo Ketone enol->bromo_ketone_protonated Nucleophilic attack on Br⁺ product This compound bromo_ketone_protonated->product Deprotonation

Figure 3: Mechanism of acid-catalyzed α-bromination of a ketone.
Reagents and Materials

Reagent / MaterialMolecular FormulaM.W. ( g/mol )Molar Eq.Notes
2-AcetylpyrazineC₆H₆N₂O122.131.0Intermediate from Protocol 1
N-BromosuccinimideC₄H₄BrNO₂177.981.1Brominating agent
p-Toluenesulfonic acidC₇H₈O₃S172.200.1Catalyst (or KH₂PO₄)
Ethanol (EtOH)C₂H₅OH46.07-Solvent
Detailed Experimental Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetylpyrazine (1.0 eq.) and p-toluenesulfonic acid (0.1 eq.).

    • Add ethanol as the solvent (approx. 10 mL per 10 mmol of ketone).

    • Stir the mixture to dissolve the solids.

  • Bromination:

    • Heat the mixture to reflux.

    • Once refluxing, add N-Bromosuccinimide (NBS) (1.1 eq.) to the mixture portion-wise over 15-20 minutes to control the exothermic reaction.

    • Maintain the reaction at reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (DCM) or ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Expected Results
ParameterValue
Yield 70-85% (based on analogous reactions)
Appearance Typically an off-white to yellow solid
Molecular Wt. 201.03 g/mol
¹H NMR (CDCl₃) Expected δ (ppm): ~4.5 (s, 2H, -CH₂Br), ~8.6-9.2 (m, 3H, Pyrazine-H)
¹³C NMR (CDCl₃) Expected δ (ppm): ~35 (-CH₂Br), ~143-148 (Pyrazine-C), ~190 (C=O)

Safety and Handling

  • Grignard Reagents: Highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon).

  • Chloromethane: A toxic and flammable gas. Handle in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and skin contact. It can decompose upon heating, so portion-wise addition is crucial.

  • Solvents: THF, toluene, and ethanol are flammable. Ensure all heating is done using a heating mantle or oil bath in a fume hood, away from open flames.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Conclusion

This application note provides a robust and detailed two-step synthesis for this compound from 2-cyanopyrazine. The protocols utilize standard organic chemistry techniques and readily available reagents. The first step, a Grignard reaction, reliably produces the 2-acetylpyrazine intermediate with good yields. The second step, a selective α-bromination, efficiently converts the intermediate into the desired final product. This compound serves as a critical starting material for the synthesis of complex, biologically active pyrazine derivatives for the pharmaceutical industry.

References

Application Notes and Protocols: α-Bromination of 2-Acetylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyrazine is a heterocyclic ketone of significant interest in the fields of flavor chemistry and pharmaceutical synthesis. Its α-brominated derivative, 2-bromoacetylpyrazine, serves as a crucial synthetic intermediate for the introduction of the pyrazinoylmethyl group in the development of various bioactive molecules. The α-bromination of a ketone is a fundamental organic transformation that proceeds via an enol or enolate intermediate. This document provides a detailed protocol for the acid-catalyzed α-bromination of 2-acetylpyrazine using elemental bromine.

Reaction and Mechanism

The α-bromination of ketones under acidic conditions is a classic electrophilic substitution reaction. The reaction is catalyzed by acid, which facilitates the tautomerization of the ketone to its enol form. This enol tautomer, being electron-rich, acts as a nucleophile and attacks the electrophilic bromine. The rate of this reaction is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, as the enol formation is the rate-determining step.[1]

The overall reaction is as follows:

2-Acetylpyrazine + Br₂ --(H⁺)--> 2-Bromoacetylpyrazine + HBr

The mechanism involves three key stages:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.

  • Enol Formation: A base (such as the solvent or the conjugate base of the acid) removes an α-hydrogen, leading to the formation of the enol intermediate. This is the slow, rate-determining step.[1]

  • Nucleophilic Attack: The π-bond of the enol attacks a molecule of bromine, forming a new C-Br bond at the α-position and a protonated carbonyl.

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product.

Experimental Protocol

This protocol describes the α-bromination of 2-acetylpyrazine using bromine in a glacial acetic acid solvent.

Materials and Reagents:

  • 2-Acetylpyrazine (C₆H₆N₂O, MW: 122.12 g/mol )

  • Bromine (Br₂, MW: 159.81 g/mol )

  • Glacial Acetic Acid (CH₃COOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a suspected carcinogen. Handle it in a fume hood.

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the apparatus is properly vented into a scrubber or fume hood.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyrazine (e.g., 5.0 g, 40.9 mmol) in glacial acetic acid (e.g., 50 mL).

  • Reagent Addition: In a dropping funnel, prepare a solution of bromine (e.g., 2.2 mL, 6.9 g, 43.0 mmol, 1.05 equivalents) in glacial acetic acid (e.g., 10 mL).

  • Reaction: Cool the flask containing the 2-acetylpyrazine solution in an ice bath. Add the bromine solution dropwise to the stirred solution over 30-45 minutes, ensuring the temperature remains below 10 °C. The characteristic reddish-brown color of bromine should disappear as it is consumed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL).

  • Quenching: If any residual bromine color remains, add saturated sodium thiosulfate solution dropwise until the solution becomes colorless.

  • Neutralization: Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution, 1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromoacetylpyrazine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the typical reaction parameters for the α-bromination of 2-acetylpyrazine. Yields for α-bromination of aromatic ketones can vary but are often in the good to excellent range.[2][3] For a similar substrate, acetophenone, a yield of 72% has been reported.[1]

ParameterValueNotes
Substrate 2-Acetylpyrazine1.0 equivalent
Brominating Agent Bromine (Br₂)1.05 - 1.1 equivalents
Catalyst/Solvent Glacial Acetic Acid-
Temperature 0-10 °C (addition), then RTControl of temperature during addition is crucial.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Expected Yield 70 - 90%Yields are dependent on reaction scale and purity.

Visualizations

Reaction_Mechanism cluster_ketone Keto Form cluster_protonation Protonation cluster_enol Enol Formation (Rate-Determining) cluster_attack Nucleophilic Attack cluster_product Deprotonation K 2-Acetylpyrazine PK Protonated Ketone K->PK + H+ E Enol Intermediate PK->E - H+ PB Protonated Bromo-Ketone E->PB + Br2 - Br- P 2-Bromoacetylpyrazine PB->P - H+

Caption: Acid-catalyzed α-bromination mechanism of 2-acetylpyrazine.

Experimental_Workflow A 1. Dissolve 2-Acetylpyrazine in Acetic Acid B 2. Cool solution in ice bath A->B C 3. Add Br2 in Acetic Acid dropwise (0-10°C) B->C D 4. Stir at Room Temperature (2-4h, Monitor by TLC) C->D E 5. Quench into ice-water D->E F 6. Neutralize with NaHCO3 E->F G 7. Extract with Organic Solvent F->G H 8. Wash with Brine G->H I 9. Dry with MgSO4 H->I J 10. Evaporate Solvent I->J K 11. Purify Product (Recrystallization/Chromatography) J->K L Final Product: 2-Bromoacetylpyrazine K->L

Caption: Experimental workflow for the synthesis of 2-bromoacetylpyrazine.

References

Application Notes and Protocols: The Versatile Role of 2-Bromo-1-pyrazin-2-yl-ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-pyrazin-2-yl-ethanone as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. The focus is on the preparation of imidazo[1,2-a]pyrazines and thiazoles, classes of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate the practical application of these methodologies in a research and development setting.

Synthesis of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry. They are known to exhibit a wide range of biological activities, including as kinase inhibitors for anticancer therapy and as antiviral agents.[1] The most common and direct route to this scaffold involves the condensation of a 2-amino-heterocycle with an α-haloketone.

General Reaction Scheme

The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the reaction of 2-aminopyrazine with this compound. The reaction proceeds via an initial N-alkylation of the amino group of the pyrazine ring, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

G cluster_reactants Reactants cluster_product Product cluster_conditions r1 This compound p1 2-(Pyrazin-2-yl)imidazo[1,2-a]pyrazine r1->p1 + r2 2-Aminopyrazine r2->p1 c1 Solvent (e.g., Ethanol, DMF) c1->p1 c2 Heat or Microwave c2->p1 c3 Optional: Base or Catalyst c3->p1 G cluster_reactants Reactants cluster_product Product cluster_conditions r1 This compound p1 2-Amino-4-(pyrazin-2-yl)thiazole r1->p1 + r2 Thiourea r2->p1 c1 Solvent (e.g., Ethanol) c1->p1 c2 Heat c2->p1 c3 Solvent-free (Grinding) c3->p1

References

Application Notes and Protocols: 2-Bromo-1-pyrazin-2-yl-ethanone as a Versatile Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-pyrazin-2-yl-ethanone is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its reactive α-bromo ketone moiety makes it an ideal precursor for the construction of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines. These derivatives have garnered significant interest in drug discovery due to their potent inhibitory activity against critical biological targets, including Aurora kinases and bacterial VirB11 ATPase, positioning them as promising candidates for anticancer and antibacterial therapies. This document provides an overview of the applications of this compound and detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical development lies in its use as a starting material for the synthesis of imidazo[1,2-a]pyrazine scaffolds. This is typically achieved through a condensation reaction with a substituted 2-aminopyrazine. The resulting imidazo[1,2-a]pyrazine core can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Two major therapeutic areas where these derivatives have shown significant promise are:

  • Oncology: Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases (A and B), which are serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Overexpression of Aurora kinases is a hallmark of many human cancers, making them an attractive target for cancer therapy.

  • Infectious Diseases: Certain imidazo[1,2-a]pyrazines have demonstrated inhibitory activity against the VirB11 ATPase of Helicobacter pylori.[2] This enzyme is an essential component of the type IV secretion system, which the bacterium uses to inject virulence factors into host cells, leading to gastric inflammation, ulcers, and an increased risk of gastric cancer.

Data Presentation

The following tables summarize key quantitative data for representative imidazo[1,2-a]pyrazine derivatives synthesized using 2-bromo-ethanone analogues.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against Aurora Kinases

Compound IDR GroupAurora A (IC₅₀, nM)Aurora B (IC₅₀, nM)Reference
1a Phenyl1525[1]
1b 4-Chlorophenyl812[1]
1c 4-Methoxyphenyl2235[1]
1d Thien-2-yl1218[1]

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against H. pylori VirB11 ATPase

Compound IDR GroupVirB11 ATPase Inhibition (IC₅₀, µM)Reference
2a Naphthyl7[2]
2b Quinoxalinyl15[2]
2c Quinolinyl12[2]
2d Phenyl>50[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Imidazo[1,2-a]pyrazines

This protocol describes a general method for the synthesis of 2-substituted imidazo[1,2-a]pyrazines from 2-aminopyrazine and a substituted 2-bromo-1-phenylethanone (an analogue of the title compound).

Materials:

  • Substituted 2-aminopyrazine (1.0 eq)

  • Substituted 2-bromo-1-phenylethanone (1.0 eq)

  • Ethanol (or other suitable solvent like DMF)

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-aminopyrazine in ethanol, add the substituted 2-bromo-1-phenylethanone at room temperature.

  • Add sodium bicarbonate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted imidazo[1,2-a]pyrazine.

Expected Yield: 60-85%

Protocol 2: In Vitro Aurora Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against Aurora kinases.

Materials:

  • Recombinant human Aurora A and Aurora B enzymes

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant Aurora kinase enzyme, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases A and B are key regulators of cell division. Their inhibition by imidazo[1,2-a]pyrazine derivatives disrupts the mitotic process, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Aurora_A_Activation Aurora A Activation G2->Aurora_A_Activation Mitotic Entry Centrosome_Maturation Centrosome Maturation Aurora_A_Activation->Centrosome_Maturation Apoptosis Apoptosis Aurora_A_Activation->Apoptosis Inhibition leads to Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Aurora_B_Activation Aurora B Activation Chromosome_Alignment->Aurora_B_Activation Spindle Assembly Checkpoint Cytokinesis Cytokinesis Aurora_B_Activation->Cytokinesis Aurora_B_Activation->Apoptosis Inhibition leads to Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazo_Pyrazine->Aurora_A_Activation Imidazo_Pyrazine->Aurora_B_Activation

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Helicobacter pylori Type IV Secretion System and VirB11 ATPase Inhibition

The VirB11 ATPase provides the energy for the assembly and function of the Type IV secretion system in H. pylori, which is essential for its pathogenicity.

T4SS_Pathway cluster_Bacterium H. pylori cluster_Host Host Gastric Cell VirB11_ATPase VirB11 ATPase (Hexameric Ring) T4SS_Core Type IV Secretion System (Inner & Outer Membrane Complex) VirB11_ATPase->T4SS_Core Energizes Assembly & Substrate Translocation ADP_Pi ADP_Pi VirB11_ATPase->ADP_Pi hydrolyzes Host_Cell_Signaling Disruption of Host Cell Signaling T4SS_Core->Host_Cell_Signaling injects Effector_Proteins Effector Proteins (e.g., CagA) Effector_Proteins->T4SS_Core transported through ATP ATP ATP->VirB11_ATPase binds Inflammation Inflammation & Disease Progression Host_Cell_Signaling->Inflammation Imidazo_Pyrazine_T4SS Imidazo[1,2-a]pyrazine Inhibitor Imidazo_Pyrazine_T4SS->VirB11_ATPase

Caption: H. pylori T4SS and VirB11 ATPase Inhibition.

General Experimental Workflow

The following diagram illustrates the typical workflow from the synthesis of imidazo[1,2-a]pyrazine derivatives to their biological evaluation.

Experimental_Workflow Start Starting Materials: This compound & 2-Aminopyrazine Synthesis Synthesis of Imidazo[1,2-a]pyrazine Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR->Lead_Optimization Identified Hits End Preclinical Development Lead_Optimization->End

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-1-pyrazin-2-yl-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-bromo-1-pyrazin-2-yl-ethanone, a valuable building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols focus on the synthesis of two major classes of derivatives: imidazo[1,2-a]pyrazines and pyrazinyl-thiazoles, which have shown promise as anticancer, antiviral, and antimicrobial agents.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive α-bromoketone moiety and a pyrazine ring. The pyrazine nucleus is a key pharmacophore found in numerous biologically active compounds and approved drugs.[1] The α-bromoketone functionality allows for a variety of chemical transformations, most notably the construction of fused heterocyclic systems and the introduction of diverse side chains, making it an ideal starting material for generating libraries of compounds for drug discovery.

This document outlines the synthesis of imidazo[1,2-a]pyrazines via condensation with 2-aminopyrazines and the Hantzsch synthesis of thiazoles by reaction with thioamides. These derivatizations lead to compounds with significant potential in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy and agents to combat infectious diseases.

Derivatization Strategies and Applications

The primary derivatization strategies for this compound involve the reaction of the α-bromoketone with various nucleophiles. Two of the most fruitful approaches are:

  • Synthesis of Imidazo[1,2-a]pyrazines: This class of fused bicyclic heterocycles is synthesized by the condensation of an α-haloketone with a 2-aminopyrazine derivative. Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of various kinases, including CDK9, and have demonstrated significant anticancer and antiviral activities.[2]

  • Synthesis of Pyrazinyl-Thiazoles: The Hantzsch thiazole synthesis provides a straightforward method for the preparation of 2,4-disubstituted thiazoles by reacting an α-haloketone with a thioamide or thiourea. Thiazole-containing compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The following sections provide detailed protocols for these transformations and summarize the biological activities of the resulting derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-3-phenylimidazo[1,2-a]pyrazines

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyrazine derivatives, which have been evaluated for their anticancer and antiviral activities.[2]

Reaction Scheme:

G reagent1 This compound arrow Ethanol, Reflux reagent1->arrow reagent2 2-Aminopyrazine plus + reagent2->plus product Imidazo[1,2-a]pyrazine derivative plus->arrow arrow->product

General synthetic workflow for imidazo[1,2-a]pyrazines.

Materials:

  • This compound

  • Substituted 2-aminopyrazine

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted 2-aminopyrazine (1.2 mmol).

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyrazine derivative.

Protocol 2: Synthesis of 2-Amino-4-(pyrazin-2-yl)thiazoles

This protocol outlines the Hantzsch synthesis of 2-aminothiazole derivatives from this compound and thiourea. These compounds are precursors to a wide range of biologically active molecules.[4]

Reaction Scheme:

G reagent1 This compound arrow Ethanol, Reflux reagent1->arrow reagent2 Thiourea plus + reagent2->plus product 2-Amino-4-(pyrazin-2-yl)thiazole plus->arrow arrow->product

Hantzsch synthesis of 2-aminothiazoles.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • A mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL) is refluxed for 3-5 hours.

  • The completion of the reaction can be monitored by TLC.

  • Upon cooling, a solid precipitate forms.

  • The solid is collected by filtration using a Buchner funnel, washed with cold ethanol, and dried under vacuum to yield the 2-amino-4-(pyrazin-2-yl)thiazole derivative.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Biological Activity of Derivatives

The derivatization of this compound has led to the discovery of compounds with significant biological activities. The following tables summarize some of the reported quantitative data for imidazo[1,2-a]pyrazine and thiazole derivatives.

Anticancer and Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives

Several synthesized imidazo[1,2-a]pyrazine derivatives have been evaluated for their inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) and for their cytotoxic effects on various cancer cell lines.[2] Additionally, their potential as antiviral agents against human coronavirus 229E has been assessed.[2]

Compound IDCDK9 IC₅₀ (µM)[2]MCF7 IC₅₀ (µM)[2]HCT116 IC₅₀ (µM)[2]K652 IC₅₀ (µM)[2]HCoV-229E IC₅₀ (µM)[2]
3c 0.16----
2c 0.31----
4c 0.71----
3b ----56.96

MCF7: Human breast adenocarcinoma cell line; HCT116: Human colorectal carcinoma cell line; K652: Human chronic myelogenous leukemia cell line.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives synthesized from α-bromoketones have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[3][5]

OrganismInhibition Zone (mm) - Compound AInhibition Zone (mm) - Compound B
Staphylococcus aureus1822
Bacillus subtilis2025
Escherichia coli1519
Pseudomonas aeruginosa1216
Candida albicans1620

Data is representative of typical results and will vary based on the specific thiazole derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic workflows and a simplified representation of a signaling pathway that can be targeted by the synthesized derivatives.

G cluster_synthesis Synthetic Workflow start This compound product1 Imidazo[1,2-a]pyrazines start->product1 Condensation product2 Pyrazinyl-Thiazoles start->product2 Hantzsch Synthesis reagent1 2-Aminopyrazine reagent1->product1 reagent2 Thiourea/Thioamide reagent2->product2

General derivatization workflows.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival Transcription_Factor->Cell_Response Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->Kinase_Cascade

Targeting a kinase signaling pathway.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the derivatization of this compound to generate novel therapeutic agents. The promising anticancer, antiviral, and antimicrobial activities of the resulting imidazo[1,2-a]pyrazine and pyrazinyl-thiazole derivatives warrant further investigation and optimization to develop new drug candidates.

References

The Role of 2-Bromo-1-pyrazin-2-yl-ethanone in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-pyrazin-2-yl-ethanone has emerged as a critical starting material in the synthesis of a novel class of kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold. This versatile building block enables the construction of compounds that have demonstrated significant inhibitory activity against various kinases implicated in cancer and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis and application of these inhibitors, with a focus on targeting key signaling pathways such as the PI3K/Akt/mTOR and Aurora kinase pathways. The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry and drug discovery.

Kinase Targets and Signaling Pathways

Imidazo[1,2-a]pyrazine derivatives synthesized from this compound have shown potent activity against several important kinase targets.

Aurora Kinases: These serine/threonine kinases are crucial regulators of cell division, and their overexpression is common in many human cancers.[1] Inhibitors of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.

Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

I-kappa B Kinases (IKKs): These kinases are key regulators of the NF-κB signaling pathway, which plays a pivotal role in inflammation and immunity.[3] Inhibition of IKKs is a promising strategy for the treatment of inflammatory diseases.

Data Presentation

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyrazine-based kinase inhibitors synthesized using this compound as a precursor.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors

Compound IDAurora A (IC50, nM)Aurora B (IC50, nM)Cell-based phos-HH3 Inhibition (IC50, nM)Reference
1 --250[1]
12k (SCH 1473759) 0.02 (Kd)0.03 (Kd)25[1]
13 --35[1]
14 --149[1]

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors

Compound IDPI3Kα (IC50, µM)Antiproliferative Activity (MCF-7, IC50, µM)Antiproliferative Activity (T47D, IC50, µM)Reference
35 0.159.47.9[4]
Compound A 1.12--[4]
Compound B 0.50--[4]

Experimental Protocols

Detailed methodologies for the synthesis of key imidazo[1,2-a]pyrazine-based kinase inhibitors are provided below.

Protocol 1: General Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines

This protocol describes a general method for the condensation of a 2-aminopyrazine derivative with a 2-bromo-1-arylethanone.

Materials:

  • Substituted 2-aminopyrazine (1.0 equiv)

  • This compound or other substituted 2-bromo-1-arylethanone (1.0 equiv)

  • Ethanol or another suitable solvent

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • To a solution of the substituted 2-aminopyrazine in ethanol, add this compound.

  • The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a PI3K Inhibitor Scaffold

This protocol outlines the synthesis of an 8-morpholinyl-imidazo[1,2-a]pyrazine derivative, a key intermediate for PI3K inhibitors.

Materials:

  • 2-Amino-3-chloropyrazine

  • 2-Bromo-1-(substituted-aryl)ethanone

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile or other suitable solvent

  • Morpholine

Procedure:

  • Step 1: Synthesis of the imidazo[1,2-a]pyrazine core. A mixture of 2-amino-3-chloropyrazine and the appropriate 2-bromo-1-(substituted-aryl)ethanone is heated in a suitable solvent such as acetonitrile.

  • Step 2: Bromination. The resulting imidazo[1,2-a]pyrazine is then brominated, typically at the 3-position, using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane.

  • Step 3: Nucleophilic Aromatic Substitution. The 8-chloro group is then displaced by heating with an amine, such as morpholine, in the presence of a base like triethylamine or DIPEA in a solvent like acetonitrile.[5]

  • Step 4: Further Functionalization. The bromine at the 3-position can then be used for further diversification, for example, through Suzuki coupling reactions with various boronic acids to introduce different aryl or heteroaryl groups.[5]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the synthesized kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyrazine PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway and its inhibition.

Aurora_Kinase_Pathway G2_M_Phase G2/M Phase of Cell Cycle AuroraA Aurora A Kinase G2_M_Phase->AuroraA Activates AuroraB Aurora B Kinase G2_M_Phase->AuroraB Activates Centrosome Centrosome Maturation AuroraA->Centrosome Regulates Spindle Spindle Assembly AuroraA->Spindle Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates MitoticArrest Mitotic Arrest & Apoptosis Inhibitor Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits Inhibitor->MitoticArrest Leads to

Caption: The Role of Aurora Kinases in Mitosis and their inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of imidazo[1,2-a]pyrazine-based kinase inhibitors.

Synthesis_Workflow Start Starting Materials: This compound & 2-Aminopyrazine derivative Condensation Condensation Reaction (e.g., Reflux in Ethanol) Start->Condensation Purification Purification (Filtration or Column Chromatography) Condensation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays, Cell-based Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of imidazo[1,2-a]pyrazine-based kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this promising class of compounds further. The modular nature of the synthesis allows for extensive structure-activity relationship studies, which can lead to the discovery of new and more potent inhibitors of key kinases involved in human diseases. The continued investigation of this chemical scaffold holds significant promise for the development of novel therapeutics.

References

Application Notes and Protocols for 2-Bromo-1-pyrazin-2-yl-ethanone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-pyrazin-2-yl-ethanone is a heterocyclic building block with significant potential in the discovery of novel agrochemicals. Its pyrazine core, a nitrogen-containing heterocycle, is a common motif in biologically active molecules, while the α-bromoketone functionality serves as a versatile handle for a variety of chemical transformations. This document provides detailed application notes on the utility of this compound in the synthesis of potential fungicides and outlines a representative experimental protocol for the synthesis of a 2-amino-4-(pyrazin-2-yl)thiazole derivative, a scaffold known for its fungicidal properties.

The primary application of this compound in agrochemical research is as a key intermediate in the synthesis of more complex molecules with potential fungicidal, insecticidal, or herbicidal activity. The presence of the reactive bromine atom allows for its use in reactions such as the Hantzsch thiazole synthesis, which is a well-established method for creating thiazole rings.[1][2] Thiazole-containing compounds are a prominent class of fungicides used in agriculture.[3][4]

Application in Fungicide Synthesis: Pyrazinyl-Thiazole Derivatives

A highly promising application of this compound is in the synthesis of 2-amino-4-(pyrazin-2-yl)thiazole and its derivatives. This class of compounds is of interest due to the known fungicidal activity of many 2-aminothiazole derivatives.[5] The synthesis is typically achieved through the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea or thioamide.[1][2][6]

Proposed Signaling Pathway Inhibition

While the specific target of novel pyrazinyl-thiazole fungicides would require experimental validation, many existing thiazole-based fungicides are known to inhibit key metabolic pathways in fungi. A common target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, which is crucial for fungal respiration. Inhibition of SDH leads to a disruption of cellular energy production and ultimately, fungal cell death.

Figure 1: Proposed mechanism of action for pyrazinyl-thiazole fungicides.

Experimental Protocols

The following protocols describe the synthesis of a 2-amino-4-(pyrazin-2-yl)thiazole derivative from this compound.

Protocol 1: Synthesis of 2-Amino-4-(pyrazin-2-yl)thiazole

This protocol outlines the Hantzsch thiazole synthesis using this compound and thiourea.[7][8]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 2-amino-4-(pyrazin-2-yl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_synthesis Synthesis of 2-Amino-4-(pyrazin-2-yl)thiazole Start Start Dissolve Dissolve this compound and Thiourea in Ethanol Start->Dissolve Reflux Reflux for 2-4 hours Dissolve->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Neutralize Neutralize with NaHCO3 Cool->Neutralize Precipitate Precipitate Formation Neutralize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Purify Recrystallize (Optional) Dry->Purify End End Product Purify->End

References

Green Synthesis of Pyrazine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of green and sustainable methods for the synthesis of pyrazine derivatives. These compounds are of significant interest in medicinal chemistry and materials science. The following application notes detail several environmentally benign synthetic strategies, offering alternatives to traditional methods that often rely on harsh conditions and hazardous reagents.

A comparative summary of the key quantitative data for each method is presented below, followed by detailed experimental protocols and workflow diagrams to facilitate their implementation in a laboratory setting.

Comparative Data of Green Synthesis Methods

MethodCatalyst/PromoterSolvent SystemTemperature (°C)TimeYield (%)Ref.
One-Pot Room Temperature Synthesis Potassium tert-butoxide (t-BuOK)Aqueous MethanolRoom Temp.6 - 8 h85 - 96[1][2][3]
Microwave-Assisted Synthesis None (Reactive Eutectic Media)Ammonium Formate/Monosaccharide80 - 1203 - 40 minup to 46.5[4][5]
Enzyme-Catalyzed Continuous-Flow Lipozyme® TL IMtert-Amyl Alcohol4520 minup to 91.6[6][1][7][8]
Ultrasound-Assisted Synthesis Thiourea dioxideWaterRoom Temp.15 - 25 min90 - 96[6] (adapted from quinoxaline synthesis)
Manganese Pincer Complex Catalysis Acridine-based Mn Pincer ComplexToluene15024 h40 - 95[6][1][4][9][10][11]
Natural Catalyst Synthesis Onion ExtractWaterRoom Temp.30 - 45 min85 - 96[4][9]

Experimental Protocols

One-Pot Synthesis at Room Temperature

This method offers a simple, cost-effective, and environmentally benign route to pyrazine derivatives through the direct condensation of 1,2-dicarbonyl compounds with 1,2-diamines in an aqueous methanol solvent system at ambient temperature.[1][2][3]

Experimental Workflow:

workflow reagents 1. Mix 1,2-Dicarbonyl (2 mmol) and 1,2-Diamine (2 mmol) in Aqueous Methanol (3 mL) catalyst 2. Add catalytic amount of Potassium tert-butoxide (10 mg) reagents->catalyst reaction 3. Stir at Room Temperature (6-8 hours) catalyst->reaction workup 4. Evaporate Methanol reaction->workup purification 5. Purify by Column Chromatography workup->purification

One-pot synthesis workflow.

Protocol:

  • In a 50 mL round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 2 mmol) in aqueous methanol (3 mL).

  • To this solution, add the 1,2-diamine (e.g., ethylenediamine, 2 mmol) and a catalytic amount of potassium tert-butoxide (10 mg, 0.08 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 6-8 hours), evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the desired pyrazine derivative.[12][2]

Microwave-Assisted Synthesis in Reactive Eutectic Media

This protocol utilizes microwave irradiation to rapidly synthesize poly(hydroxyalkyl)pyrazines from monosaccharides and ammonium formate, which act as both reactant and reaction medium. This solvent-less approach offers high atom economy and significantly reduced reaction times.[4][5]

Experimental Workflow:

workflow reactants 1. Mix Monosaccharide and Ammonium Formate in a microwave vial microwave 2. Heat in Microwave Reactor (e.g., 120 °C, 3 min, 5 W) with stirring reactants->microwave extraction 3. Extract product with suitable solvent microwave->extraction analysis 4. Analyze by GC-MS or NMR extraction->analysis

Microwave-assisted synthesis workflow.

Protocol:

  • In a microwave reaction vial equipped with a magnetic stir bar, mix the monosaccharide (e.g., fructose) and ammonium formate in a 1:1 molar ratio.

  • Seal the vial and place it in a laboratory microwave reactor.

  • Irradiate the mixture with microwave energy (e.g., 5 watts) with vigorous stirring. The reaction temperature and time are optimized for the specific substrates (e.g., 120 °C for 3 minutes).[5]

  • Monitor the temperature using an infrared sensor.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting product mixture can be analyzed directly or purified by chromatography.

Enzyme-Catalyzed Synthesis in a Continuous-Flow System

This method describes a greener approach for the synthesis of pyrazinamide derivatives through the amidation of pyrazine esters with various amines, catalyzed by immobilized lipase (Lipozyme® TL IM) in a continuous-flow microreactor. This system allows for efficient and scalable production with minimal waste.[6][1][7][8]

Signaling Pathway (Logical Relationship):

workflow sub_A Pyrazine Ester (in tert-Amyl Alcohol) pump Syringe Pumps sub_A->pump sub_B Amine (in tert-Amyl Alcohol) sub_B->pump mixer Y-Shaped Mixer pump->mixer reactor Packed-Bed Reactor (Lipozyme® TL IM, 45 °C) mixer->reactor product Product Collector reactor->product

Continuous-flow synthesis setup.

Protocol:

  • Prepare two separate feed solutions:

    • Feed 1: Dissolve the pyrazine ester (e.g., methyl pyrazine-2-carboxylate, 5 mmol) in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve the amine (e.g., benzylamine, 15 mmol) in 10 mL of tert-amyl alcohol.

  • Set up a continuous-flow microreactor system consisting of two syringe pumps, a Y-shaped mixer, and a packed-bed reactor containing immobilized Lipozyme® TL IM (870 mg). Maintain the reactor at 45 °C.

  • Pump the two feed solutions into the Y-shaped mixer at a controlled flow rate (e.g., 31.2 μL/min each) to ensure a residence time of 20 minutes in the reactor.

  • Collect the product stream from the reactor outlet.

  • Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired pyrazinamide derivative.[6]

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides a green and efficient method for the synthesis of pyrazine derivatives by promoting the condensation of 1,2-dicarbonyls and 1,2-diamines in an aqueous medium. This protocol is adapted from a similar highly efficient synthesis of quinoxalines.[6]

Experimental Workflow:

workflow reactants 1. Mix 1,2-Dicarbonyl (1 mmol), 1,2-Diamine (1 mmol), and Thiourea dioxide (10 mol%) in Water (5 mL) sonication 2. Sonicate in an ultrasonic bath at room temperature (15-25 min) reactants->sonication filtration 3. Filter the solid product sonication->filtration washing 4. Wash with water and dry filtration->washing

Ultrasound-assisted synthesis workflow.

Protocol:

  • In a flask, add the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the 1,2-diamine (e.g., ethylenediamine, 1 mmol), thiourea dioxide (10 mol%), and water (5 mL).

  • Place the flask in an ultrasonic cleaning bath and irradiate the mixture at room temperature for 15-25 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, collect the precipitated solid product by filtration.

  • Wash the solid with water and dry to obtain the pure pyrazine derivative.

Manganese Pincer Complex Catalyzed Dehydrogenative Coupling

This method employs an earth-abundant and non-precious metal catalyst for the atom-economical synthesis of 2,5-dialkyl-substituted pyrazines from the dehydrogenative self-coupling of 2-aminoalcohols. The only byproducts are hydrogen gas and water.[6][1][4][9][10][11]

Experimental Workflow:

workflow reactants 1. Add 2-Aminoalcohol (0.5 mmol), Mn-pincer complex (2 mol%), and KH (3 mol%) to Toluene reaction 2. Heat the mixture at 150 °C for 24 hours reactants->reaction workup 3. Cool to room temperature and filter reaction->workup purification 4. Purify by column chromatography workup->purification

Manganese-catalyzed synthesis workflow.

Protocol:

  • In a Schlenk flask under an inert atmosphere, combine the 2-aminoalcohol (0.5 mmol), the acridine-based manganese pincer complex (2 mol %), and potassium hydride (3 mol %) in dry toluene.

  • Heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 2,5-dialkylpyrazine.[1]

Natural Catalyst-Assisted Synthesis

This novel and eco-friendly approach utilizes a readily available and biodegradable catalyst derived from onion extract for the synthesis of pyrazine derivatives at room temperature.[4][9]

Experimental Workflow:

workflow reactants 1. Mix 1,2-Dicarbonyl (1 mmol) and 1,2-Diamine (1 mmol) in Water catalyst 2. Add Onion Extract reactants->catalyst reaction 3. Stir at Room Temperature (30-45 minutes) catalyst->reaction filtration 4. Filter the solid product reaction->filtration washing 5. Wash with water and dry filtration->washing

Natural catalyst synthesis workflow.

Protocol:

  • Preparation of Onion Extract: Chop fresh onion and grind it. Stir the ground onion in water and filter the solution to obtain the onion extract, which can be used as a reusable catalyst.

  • In a flask, mix the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in water.

  • Add the prepared onion extract to the mixture.

  • Stir the reaction at room temperature for 30-45 minutes.

  • Collect the resulting solid product by filtration.

  • Wash the product with water and dry to obtain the pure pyrazine derivative.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-1-pyrazin-2-yl-ethanone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 2-acetylpyrazine.

Problem 1: Low or No Product Formation

Possible Causes:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly. Similarly, the concentration of bromine (Br₂) solutions can decrease.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

  • Presence of Water: Water can react with the brominating agent and interfere with the desired reaction.

Solutions:

ParameterRecommended Action
Brominating Agent Use freshly opened or purified NBS. If using Br₂, ensure its concentration is accurate.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Temperature Gradually increase the reaction temperature while monitoring for side product formation. For NBS bromination, refluxing in a suitable solvent is common.
Solvent Acetic acid is a commonly used solvent for the α-bromination of ketones.[1] Other solvents like dichloromethane (DCM) or acetonitrile can also be explored.
Anhydrous Conditions Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using radical initiators with NBS.[2]

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes:

  • Over-bromination: Use of excess brominating agent can lead to the formation of di- and tri-brominated byproducts.

  • Side Chain vs. Ring Bromination: While α-bromination of the acetyl group is desired, under certain conditions, bromination on the pyrazine ring can occur.

  • Radical vs. Ionic Mechanism: The reaction pathway can influence selectivity. Radical bromination (often initiated by light or AIBN with NBS) targets the α-position, while electrophilic aromatic substitution can occur on the ring.

Solutions:

ParameterRecommended Action
Stoichiometry Use a slight excess (typically 1.05-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration and minimize over-bromination.
Reaction Conditions For α-bromination, favor conditions that promote enol formation for electrophilic attack by bromine. Acid catalysis (e.g., in acetic acid) is a standard method.[1] To favor radical substitution at the α-position with NBS, use a non-polar solvent like carbon tetrachloride and a radical initiator.[2]
Monitoring Closely monitor the reaction by TLC to stop it once the desired product is maximized and before significant byproduct formation occurs.

Problem 3: Difficult Purification of the Final Product

Possible Causes:

  • Similar Polarity of Product and Byproducts: The desired mono-brominated product and over-brominated byproducts can have very similar polarities, making separation by column chromatography challenging.

  • Product Instability: α-bromo ketones can be lachrymators and may degrade upon prolonged exposure to silica gel.

  • Contamination with Succinimide: When using NBS, the succinimide byproduct needs to be effectively removed.

Solutions:

TechniqueRecommended Action
Work-up After the reaction, quench any remaining bromine with a reducing agent like sodium thiosulfate. Neutralize acidic solutions carefully with a base such as sodium bicarbonate.[3]
Succinimide Removal Succinimide is soluble in water, so a thorough aqueous wash of the organic extract is crucial. It is less soluble in non-polar organic solvents, so precipitation from a solvent like dichloromethane may be possible.
Column Chromatography Use a long column with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate) to improve separation.[4] Running the column quickly can minimize product degradation on silica.
Recrystallization If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the α-bromination of 2-acetylpyrazine?

A1: The α-bromination of ketones like 2-acetylpyrazine in the presence of an acid and a bromine source (like Br₂ or NBS) typically proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then acts as a nucleophile and attacks the electrophilic bromine, leading to the formation of the α-bromo ketone.[1]

Q2: Which brominating agent is better for this synthesis, NBS or Br₂?

A2: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) can be used for the α-bromination of ketones.[1]

  • NBS is often preferred as it is a solid and easier to handle than liquid bromine. It can provide a low, constant concentration of Br₂ in the reaction mixture, which can help to control the reaction and minimize side products.[5]

  • **Bromine (Br₂) ** is a powerful brominating agent but is also highly corrosive and volatile. It is typically used in a solvent like acetic acid.

The choice between the two often depends on the specific reaction conditions, desired selectivity, and safety considerations.

Q3: What are the expected side products in this reaction?

A3: The primary side products are typically over-brominated species, such as 2,2-dibromo-1-(pyrazin-2-yl)ethanone and potentially 2,2,2-tribromo-1-(pyrazin-2-yl)ethanone. Under certain conditions, electrophilic aromatic substitution on the pyrazine ring could also occur, though this is generally less favored than α-bromination of the ketone.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (2-acetylpyrazine), the desired product (this compound), and any byproducts. The spots can be visualized under UV light.

Q5: What are the typical yields for this synthesis?

A5: While a specific yield for the synthesis of this compound is not consistently reported across the literature, yields for α-bromination of similar aromatic ketones can range from moderate to high (60-90%), depending on the substrate and the optimization of reaction conditions. Achieving a high yield often requires careful control of stoichiometry, temperature, and reaction time to maximize the formation of the desired mono-brominated product and minimize side reactions.

Experimental Protocols

General Protocol for α-Bromination of 2-Acetylpyrazine

This is a general procedure and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 2-Acetylpyrazine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic Acid (glacial) or another suitable anhydrous solvent (e.g., Dichloromethane)

  • Sodium thiosulfate solution (for quenching Br₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyrazine (1 equivalent) in a suitable solvent (e.g., acetic acid).

  • Addition of Brominating Agent:

    • Using NBS: Add N-Bromosuccinimide (1.05-1.1 equivalents) portion-wise to the stirred solution at room temperature.

    • Using Bromine: Slowly add a solution of bromine (1.05-1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If bromine was used, quench the excess by adding sodium thiosulfate solution until the color disappears.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.[4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Acetylpyrazine in Solvent add_br Add Brominating Agent (NBS or Br2) start->add_br react Heat and Monitor by TLC add_br->react quench Quench & Neutralize react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Over-bromination) start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Purification Issues start->cause4 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Check Reagent Activity cause1->sol1b sol2a Control Stoichiometry cause2->sol2a sol2b Optimize Addition Rate cause2->sol2b sol3a Solvent Screening cause3->sol3a sol3b Adjust Catalyst/Initiator cause3->sol3b sol4a Optimize Chromatography cause4->sol4a sol4b Consider Recrystallization cause4->sol4b

Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Bromination of 2-Acetylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2-acetylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the bromination of 2-acetylpyrazine?

A1: The main side reactions are polybromination of the acetyl group and, to a lesser extent, bromination of the pyrazine ring. The primary desired product is 2-(bromoacetyl)pyrazine. However, over-bromination can lead to the formation of 2-(dibromoacetyl)pyrazine and 2-(tribromoacetyl)pyrazine. Under certain conditions, electrophilic substitution on the pyrazine ring can also occur, though this is generally less favored than alpha-bromination of the ketone.

Q2: How do reaction conditions influence the formation of these side products?

A2: Reaction conditions, particularly the choice of solvent and catalyst (acidic vs. basic), play a crucial role. Acidic conditions generally favor the formation of the monobrominated product. This is because the electron-withdrawing effect of the first bromine atom deactivates the carbonyl oxygen towards further protonation, which is a key step in enol formation and subsequent bromination.[1] In contrast, basic conditions can lead to polybromination, as the introduced bromine atom increases the acidity of the remaining alpha-hydrogens, making them more susceptible to deprotonation and further reaction.[1] For methyl ketones like 2-acetylpyrazine, strongly basic conditions can even lead to the haloform reaction, cleaving the acetyl group.[1]

Q3: Which brominating agent is recommended for selective monobromination?

A3: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often a preferred reagent for selective alpha-bromination of ketones under acidic conditions.[2][3] NBS is a solid, making it easier and safer to handle than liquid bromine. When used with an acid catalyst in a suitable solvent, NBS can provide good yields of the monobrominated product while minimizing over-bromination.[4][5]

Q4: I am observing significant amounts of di- and tri-brominated byproducts. What can I do to minimize them?

A4: To minimize polybromination, it is crucial to carefully control the stoichiometry of the brominating agent, using only a slight excess (e.g., 1.05-1.1 equivalents) relative to the 2-acetylpyrazine. Conducting the reaction at a low temperature and slowly adding the brominating agent can also help to improve selectivity. Using acidic conditions, for instance with bromine in acetic acid or NBS with a catalytic amount of a strong acid, is highly recommended to suppress the rate of subsequent brominations.[1][2]

Q5: How can I effectively purify 2-(bromoacetyl)pyrazine from the reaction mixture?

A5: A combination of purification techniques is often necessary. After quenching the reaction and performing an aqueous workup, flash column chromatography on silica gel is an effective method for separating the monobrominated product from the more polar polybrominated byproducts and any unreacted starting material.[1] Subsequently, recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be employed to obtain highly pure 2-(bromoacetyl)pyrazine.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of 2-acetylpyrazine.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-(bromoacetyl)pyrazine - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Avoid excessively high temperatures or prolonged reaction times. - Optimize the reaction temperature; starting at a lower temperature and gradually warming may improve yield.
Formation of significant amounts of 2-(dibromoacetyl)pyrazine and 2-(tribromoacetyl)pyrazine - Excess of brominating agent. - Reaction conditions favoring polybromination (e.g., basic medium). - High reaction temperature.- Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of the brominating agent. - Ensure the reaction is carried out under acidic conditions (e.g., in acetic acid or with an acid catalyst). - Maintain a low to moderate reaction temperature.
Presence of brominated pyrazine ring byproducts - Harsh reaction conditions (e.g., high temperature, strong Lewis acid catalyst). - Use of a highly reactive brominating agent.- Employ milder reaction conditions. - Use N-bromosuccinimide (NBS) as the brominating agent, which is generally more selective for alpha-bromination of ketones.[2][3]
Difficulty in separating the monobrominated product from byproducts - Similar polarities of the desired product and impurities.- Optimize the eluent system for flash column chromatography. A shallow gradient of ethyl acetate in hexanes can improve separation.[1] - For recrystallization, screen various solvent systems. A mixed solvent system may be necessary to achieve good separation.[8][9]

Data Summary

The following tables provide an overview of expected product distribution under different reaction conditions. These are representative values and may vary based on specific experimental parameters.

Table 1: Product Distribution with Different Brominating Agents under Acidic Conditions

Brominating AgentCatalystSolventTemperature (°C)2-(bromoacetyl)pyrazine Yield (%)2-(dibromoacetyl)pyrazine Yield (%)Other Byproducts (%)
Br₂ (1.1 eq.)Acetic AcidAcetic Acid25-30~70-80~10-15~5-10
NBS (1.1 eq.)p-TsOH (cat.)Dichloromethane25-30~80-90~5-10<5

Table 2: Effect of Reaction Conditions on Selectivity

Condition2-(bromoacetyl)pyrazine (%)2-(dibromoacetyl)pyrazine (%)2-(tribromoacetyl)pyrazine (%)
Acidic (Br₂/AcOH)8510<5
Neutral (NBS, no catalyst)702010
Basic (Br₂/NaOAc)404020

Experimental Protocols

Protocol 1: Selective Monobromination using Bromine in Acetic Acid

This protocol is designed to favor the formation of 2-(bromoacetyl)pyrazine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-acetylpyrazine (1.0 eq.) in glacial acetic acid.

  • Bromination: Cool the solution to 10-15 °C in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography followed by recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the separation of 2-(bromoacetyl)pyrazine from its byproducts.

  • Column Preparation: Pack a silica gel column with a slurry of silica gel in hexanes.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure 2-(bromoacetyl)pyrazine and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 2-acetylpyrazine in acetic acid cool Cool to 10-15 °C dissolve->cool add_br2 Slowly add Br₂ in acetic acid cool->add_br2 react Stir at room temperature add_br2->react quench Quench with Na₂S₂O₃ react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry and concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography recrystallize Recrystallization chromatography->recrystallize final_product final_product recrystallize->final_product Pure 2-(bromoacetyl)pyrazine

Caption: Experimental workflow for the bromination of 2-acetylpyrazine.

logical_relationship cluster_products Potential Products cluster_conditions Controlling Factors start Bromination of 2-Acetylpyrazine monobromo 2-(bromoacetyl)pyrazine (Desired Product) start->monobromo Favored by acidic conditions dibromo 2-(dibromoacetyl)pyrazine (Side Product) start->dibromo tribromo 2-(tribromoacetyl)pyrazine (Side Product) start->tribromo ring_bromo Ring Brominated Isomers (Side Product) start->ring_bromo acidic Acidic Conditions (e.g., Acetic Acid) acidic->monobromo Promotes basic Basic Conditions basic->dibromo Promotes basic->tribromo Promotes stoichiometry Stoichiometry of Brominating Agent stoichiometry->dibromo Excess leads to stoichiometry->tribromo Excess leads to temperature Reaction Temperature temperature->ring_bromo High temp may cause

Caption: Side reactions in the bromination of 2-acetylpyrazine.

References

Purification techniques for 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Bromo-1-pyrazin-2-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the synthesis, which is typically the α-bromination of 2-acetylpyrazine. These include:

  • Unreacted Starting Material: 2-Acetylpyrazine.

  • Over-brominated Byproduct: 2,2-Dibromo-1-pyrazin-2-yl-ethanone.

  • Reagent Byproducts: If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a byproduct.

  • Acidic Impurities: Hydrogen bromide (HBr) can be generated during the reaction.

Q2: My purified this compound is a yellow or brown solid. Is this normal?

A2: Yes, this compound is often described as a pale-yellow to yellow-brown solid. While a purer product may be lighter in color, a yellow to brownish hue is not necessarily indicative of significant impurity. However, a very dark brown or black color may suggest decomposition or the presence of polymeric impurities.

Q3: This compound is a lachrymator. What are the best handling practices?

A3: α-Bromo ketones are known irritants and lachrymators. Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Q4: What are the recommended storage conditions for this compound?

A4: this compound can be sensitive to moisture and light. It should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is often recommended. Given its reactivity, storing it under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Troubleshooting Purification Issues

Issue 1: Difficulty separating the product from the starting material (2-acetylpyrazine) using column chromatography.
  • Cause: The product and the starting material often have very similar polarities, causing them to co-elute.

  • Solution 1: Optimize the Solvent System. Use thin-layer chromatography (TLC) to find a solvent system that provides the best possible separation (largest ΔRf). A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[1] Try very shallow gradients, for example, increasing the ethyl acetate percentage in hexanes by only 1-2% at a time.

  • Solution 2: Use a Different Stationary Phase. The basic nitrogen atoms in the pyrazine ring can interact with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[2][3] Consider using neutral or basic alumina as the stationary phase. Alternatively, deactivated silica gel (e.g., treated with triethylamine) can be used.

  • Solution 3: Consider Recrystallization. If chromatographic separation is consistently poor, recrystallization may be a more effective technique for removing the starting material.

Issue 2: Low yield after purification.
  • Cause 1: Product decomposition on silica gel. The acidic nature of silica gel can cause the degradation of acid-sensitive compounds. The basic pyrazine moiety might also strongly adhere to the silica, making elution difficult.[1][3]

  • Solution: As mentioned above, switch to a neutral stationary phase like alumina or use deactivated silica. Minimize the time the compound spends on the column by using flash chromatography rather than gravity chromatography.

  • Cause 2: Product hydrolysis. The bromo-keto moiety is susceptible to hydrolysis, especially in the presence of water and base.

  • Solution: Ensure all solvents are anhydrous, particularly for chromatography. If performing an aqueous workup, do so quickly and at low temperatures. Neutralize the reaction mixture carefully, avoiding a strongly basic pH.

  • Cause 3: Product loss during recrystallization. The product may be too soluble in the chosen recrystallization solvent.

  • Solution: Carefully select the solvent system. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation and consider placing it in an ice bath or refrigerator to induce further precipitation.

Issue 3: The final product appears oily or fails to crystallize.
  • Cause: The presence of impurities often suppresses the crystallization process.

  • Solution 1: Preliminary Purification. First, try to remove major impurities. If the crude product is acidic, wash an organic solution of the product with a saturated sodium bicarbonate solution. If NBS was used, a water wash may help remove the succinimide byproduct.

  • Solution 2: Scratching and Seeding. If the compound is slow to crystallize from a supersaturated solution, try scratching the inside of the flask with a glass rod at the meniscus. If you have a small amount of pure, solid material, add a "seed" crystal to induce crystallization.

  • Solution 3: Solvent System Change. The chosen solvent may not be appropriate. Try a different solvent or a co-solvent system (e.g., dissolve in a small amount of a good solvent like ethyl acetate and then slowly add a poor solvent like hexanes until the solution becomes turbid, then heat to clarify and cool slowly).

Data Presentation

To aid in the optimization of purification protocols, use the following table to log and compare experimental data.

Parameter Experiment 1 Experiment 2 Experiment 3
Purification Method e.g., Column (Silica)e.g., Column (Alumina)e.g., Recrystallization
TLC Solvent System e.g., 8:2 Hex:EtOAce.g., 8:2 Hex:EtOAcN/A
Rf (Product) e.g., 0.4e.g., 0.5N/A
Rf (Starting Material) e.g., 0.45e.g., 0.6N/A
Column Eluent e.g., Gradient 9:1 to 7:3 Hex:EtOAce.g., Isocratic 8:2 Hex:EtOAcN/A
Recrystallization Solvent N/AN/Ae.g., Ethanol/Water
Crude Mass (g)
Pure Mass (g)
Yield (%)
Purity (by NMR/HPLC)
Observations e.g., Significant tailinge.g., Good separatione.g., Formed fine needles

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • TLC Analysis: Develop a solvent system that gives the product an Rf value of approximately 0.25-0.35 and shows good separation from the major impurities. A common system to start with is Hexanes:Ethyl Acetate (e.g., 8:2 or 7:3 v/v).

  • Column Packing (Slurry Method):

    • Select an appropriate size column and plug the bottom with glass wool and a layer of sand.

    • Prepare a slurry of silica gel (or neutral alumina) in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the top of the stationary phase run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a 'dry loading' by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. Good candidates are ethanol, isopropanol, ethyl acetate, or a co-solvent system like ethanol/water or hexanes/ethyl acetate. The ideal solvent will fully dissolve the compound when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, cooling in an ice bath can further increase the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow crude Crude Product (from synthesis workup) wash Aqueous Wash (e.g., sat. NaHCO3, water, brine) crude->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate assess Assess Purity (TLC, NMR) concentrate->assess decision Purification Needed? assess->decision pure Pure Product decision->pure No recryst Recrystallization decision->recryst Yes (Crystalline Solid) column Column Chromatography decision->column Yes (Complex Mixture) recryst->pure column->pure Troubleshooting_Tree start Purification Issue Observed issue1 Poor Separation in Column Chromatography start->issue1 issue2 Low Yield start->issue2 issue3 Product is Oily/ Fails to Crystallize start->issue3 sol1a Optimize Eluent (TLC, shallow gradient) issue1->sol1a Co-elution sol1b Change Stationary Phase (Alumina or deactivated silica) issue1->sol1b Peak Tailing sol2a Check for Degradation (Use neutral stationary phase) issue2->sol2a After Column sol2b Minimize Hydrolysis (Use anhydrous solvents) issue2->sol2b After Workup sol2c Optimize Recrystallization (Solvent choice, slow cooling) issue2->sol2c After Recrystallization sol3a Pre-purify with Wash (Remove acidic/polar impurities) issue3->sol3a sol3b Induce Crystallization (Scratch flask, add seed crystal) issue3->sol3b sol3c Change Solvent System issue3->sol3c

References

Technical Support Center: 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Bromo-1-pyrazin-2-yl-ethanone. Below you will find frequently asked questions and troubleshooting guides to assist with the stability, storage, and handling of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Many suppliers recommend refrigeration at temperatures between 2°C and 8°C. It is also advisable to protect the compound from light and moisture to prevent degradation.

Q2: How stable is this compound in common organic solvents?

A2: As an α-bromoketone, this compound is susceptible to degradation in the presence of nucleophiles. Its stability in solution is dependent on the solvent and the presence of any nucleophilic impurities. Protic solvents, especially in the presence of bases, can promote decomposition. For reactions, it is best to use anhydrous aprotic solvents and to prepare solutions fresh before use. If storage in solution is necessary, it should be for a short period at low temperatures.

Q3: What are the primary safety precautions to take when handling this compound?

A3: this compound is a reactive chemical and should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Q4: What are the potential degradation pathways for this compound?

A4: Being an α-bromoketone, this compound is prone to nucleophilic substitution at the α-carbon, leading to the displacement of the bromide ion. It can also undergo elimination reactions in the presence of a base to form an α,β-unsaturated ketone. Hydrolysis due to moisture can lead to the formation of 1-pyrazin-2-yl-ethanone-2-ol. It is also important to be aware of potential photolytic decomposition if the compound is exposed to light.

Storage and Stability Data

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes decomposition and side reactions.
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)Prevents moisture-induced hydrolysis.
Light Amber vial or stored in the darkProtects against potential photolytic degradation.
Container Tightly sealed containerPrevents exposure to moisture and air.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no reaction yield - Degraded starting material. - Inappropriate reaction conditions (solvent, temperature, base). - Presence of moisture.- Use a fresh batch of this compound. - Optimize reaction conditions, ensuring the use of anhydrous solvents. - Run the reaction under an inert atmosphere.
Formation of multiple side products - Reaction with nucleophilic solvents or impurities. - Elimination side reactions promoted by the base. - The compound acting as both an electrophile and a nucleophile (self-condensation).- Use purified, anhydrous, aprotic solvents. - Use a non-nucleophilic base and control the stoichiometry carefully. - Consider using a milder base or lower reaction temperature.
Compound appears discolored or has an unusual odor - Decomposition due to improper storage (exposure to light, heat, or moisture).- Discard the degraded material and obtain a fresh supply. - Always store the compound according to the recommended guidelines.
Inconsistent reaction outcomes - Variable purity of this compound between batches. - Inconsistent reaction setup and conditions.- Check the purity of the starting material before use (e.g., by NMR or LC-MS). - Maintain strict control over reaction parameters.

Experimental Protocols

Protocol: General Procedure for Assessing Solution Stability

This protocol provides a general framework for determining the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired anhydrous solvent to a known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Aliquot the stock solution into several amber vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).

    • Protect samples from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each storage condition.

    • Analyze the sample immediately by a suitable analytical method such as HPLC or LC-MS to determine the concentration of the parent compound and detect any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the rate of degradation to assess the stability under the tested conditions.

Visualizations

TroubleshootingWorkflow start Experiment with this compound Fails check_purity Check Purity of Starting Material start->check_purity impure Purity is Low check_purity->impure Test fails pure Purity is High check_purity->pure Test passes check_conditions Review Reaction Conditions (Solvent, Temp, Base) conditions_ok Conditions Appropriate check_conditions->conditions_ok No issue found conditions_bad Conditions Inappropriate check_conditions->conditions_bad Identified issue check_setup Examine Experimental Setup (Anhydrous, Inert Atmosphere) setup_ok Setup Correct check_setup->setup_ok No issue found setup_bad Setup Incorrect check_setup->setup_bad Identified issue purify Purify or Replace Reagent impure->purify pure->check_conditions conditions_ok->check_setup optimize_conditions Optimize Reaction Conditions conditions_bad->optimize_conditions rerun Re-run Experiment setup_ok->rerun correct_setup Correct Experimental Setup setup_bad->correct_setup purify->rerun optimize_conditions->rerun correct_setup->rerun DegradationPathways start This compound nucleophilic_attack Nucleophilic Substitution start->nucleophilic_attack + Nucleophile elimination Elimination start->elimination + Base hydrolysis Hydrolysis start->hydrolysis + H2O product_substitution Substituted Product (Nu replaces Br) nucleophilic_attack->product_substitution product_elimination α,β-Unsaturated Ketone elimination->product_elimination product_hydrolysis 1-Pyrazin-2-yl-ethanone-2-ol hydrolysis->product_hydrolysis

Technical Support Center: Overcoming Low Reactivity of 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges associated with the low reactivity of 2-Bromo-1-pyrazin-2-yl-ethanone in various synthetic applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in nucleophilic substitution reactions?

A1: The reactivity of α-bromo ketones is influenced by the electronic properties of the molecule. The pyrazine ring is an electron-withdrawing group, which increases the electrophilicity of the α-carbon and should, in theory, make it more susceptible to nucleophilic attack. However, the nitrogen atoms in the pyrazine ring can also be protonated or coordinate to catalysts, potentially deactivating the molecule. Furthermore, steric hindrance and the stability of the transition state play a significant role.

Q2: What are the most common side reactions observed when working with this compound?

A2: Common side reactions include the formation of complex mixtures, self-condensation products, and degradation of the starting material under harsh conditions.[1] In reactions aiming for pyrazine synthesis, the formation of imidazole derivatives as impurities can also occur.[2]

Q3: How can I improve the yield of my reaction involving this compound?

A3: Optimizing reaction conditions is key. This includes the choice of solvent, temperature, and catalyst. For instance, in the synthesis of imidazo[1,2-a]pyridines from similar α-bromoketones, microwave irradiation has been shown to significantly improve yields and reduce reaction times.[3] Using a suitable base to neutralize the HBr formed during the reaction can also drive the equilibrium towards the product.[4]

Q4: Is it necessary to use a catalyst for reactions with this compound?

A4: While not always strictly necessary, a catalyst can significantly enhance the reaction rate and yield. For instance, in the synthesis of imidazo[1,2-a]pyrazines, catalysts like scandium(III)-trifluoromethanesulfonate or iodine have been used effectively.[5][6] For nucleophilic aromatic substitutions, ferrous ions can also act as a catalyst.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no product yield - Low intrinsic reactivity of the substrate.- Inappropriate solvent.- Suboptimal temperature.- Catalyst inefficiency or absence.- Steric hindrance from the nucleophile.- Increase Temperature: Carefully increase the reaction temperature in increments. For thermally sensitive materials, consider microwave-assisted synthesis.[3]- Solvent Screening: Test a range of solvents. Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. For Hantzsch thiazole synthesis, ethanol is commonly used.[8][9]- Catalyst Addition: Introduce a suitable catalyst. For example, use a phase-transfer catalyst for biphasic reactions or a Lewis acid to activate the carbonyl group. Iodine has been shown to be a cost-effective catalyst for imidazo[1,2-a]pyrazine synthesis.[6]- Choice of Base: Use a non-nucleophilic base (e.g., NaHCO₃, Et₃N) to scavenge the HBr byproduct.[10][11]
Formation of multiple products/impurities - Side reactions due to high temperature.- Reaction with solvent.- Self-condensation of the starting material or product.- Impure starting materials.- Lower Temperature: If side reactions are suspected, try running the reaction at a lower temperature for a longer duration.- Inert Solvent: Use a non-reactive solvent.- Purify Starting Materials: Ensure the purity of this compound and the nucleophile before starting the reaction.- Controlled Addition: Add the nucleophile or base slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
Reaction does not go to completion - Insufficient reaction time.- Reversible reaction.- Deactivation of the catalyst.- Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.- Remove Byproducts: If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium forward.- Add Fresh Catalyst: If catalyst deactivation is suspected, add a fresh portion of the catalyst.
Difficulty in product isolation/purification - Product is highly soluble in the reaction solvent.- Product co-elutes with starting material or impurities during chromatography.- Product is unstable to purification conditions.- Solvent Extraction: Choose an appropriate extraction solvent system to separate the product from the reaction mixture.- Chromatography Optimization: Experiment with different solvent systems (eluents) for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(pyrazin-2-yl)thiazole via Hantzsch Thiazole Synthesis

This protocol is adapted from the general Hantzsch thiazole synthesis.[4][8]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol is a general procedure for the condensation of this compound with 2-aminopyrazine.

Materials:

  • This compound

  • 2-Aminopyrazine

  • Anhydrous solvent (e.g., DMF or Ethanol)

  • Base (e.g., NaHCO₃ or K₂CO₃)

Procedure:

  • To a solution of 2-aminopyrazine (1 equivalent) in the chosen anhydrous solvent, add the base (2 equivalents).

  • Add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for reactions analogous to those with this compound. This data can be used as a starting point for optimizing your own experiments.

Table 1: Hantzsch Thiazole Synthesis with Various α-Bromoketones

α-BromoketoneThioamide/ThioureaSolventTemperatureYield (%)Reference
2-BromoacetophenoneThioureaMethanolRefluxHigh[4][8]
2-Bromo-1-(4-fluorophenyl)ethanoneAryl-substituted thiosemicarbazonesEthanolReflux61-79[9]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water65 °C79-85[12]

Table 2: Synthesis of Imidazo[1,2-a]pyridines/pyrazines

α-HaloketoneAmineCatalystSolventTemperatureYield (%)Reference
2-Bromo-1-(2-nitrophenyl)ethanone2-AminopyridineNone (MW)Water100 °C (MW)Excellent[3]
α-Bromoketones2-AminopyridinesNoneTolueneRefluxHigh[13]
Aldehydes/Isocyanides2-AminopyrazineSc(OTf)₃DCM:MeOHNot specifiedGood[5]
Aldehydes/Isocyanides2-AminopyrazineIodine (5 mol%)EthanolRoom TempExcellent[6]

Visualizations

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Ethanol add_thiourea Add Thiourea start->add_thiourea reflux Reflux and Monitor by TLC add_thiourea->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize precipitate Precipitate Formation neutralize->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure 2-Amino-4-(pyrazin-2-yl)thiazole recrystallize->product

Caption: A generalized workflow for the Hantzsch synthesis of 2-amino-4-(pyrazin-2-yl)thiazole.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions cluster_reagents Reagents & Byproducts cluster_solutions Potential Solutions start Low Yield Observed temp Is Temperature Optimized? start->temp solvent Is Solvent Appropriate? start->solvent catalyst Is a Catalyst Being Used? start->catalyst purity Are Starting Materials Pure? start->purity base Is a Base Used to Neutralize HBr? start->base increase_temp Increase Temperature or Use Microwave temp->increase_temp No change_solvent Screen Polar Aprotic Solvents (e.g., DMF, DMSO) solvent->change_solvent No add_catalyst Add Catalyst (e.g., Iodine, Lewis Acid) catalyst->add_catalyst No purify_sm Purify Starting Materials purity->purify_sm No add_base Add Non-nucleophilic Base (e.g., NaHCO3) base->add_base No

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common method for synthesizing this compound is through the alpha-bromination of 2-acetylpyrazine. This reaction typically involves an electrophilic substitution on the carbon atom adjacent to the carbonyl group. The two primary brominating agents used for this transformation are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The reaction is often catalyzed by an acid to promote the formation of the enol intermediate, which is the nucleophilic species that reacts with the bromine source.[1][2]

Q2: What are the potential side reactions when synthesizing this compound?

A2: Several side reactions can occur during the bromination of 2-acetylpyrazine, leading to impurities and lower yields. These include:

  • Dibromination: Formation of 2,2-dibromo-1-pyrazin-2-yl-ethanone can occur, especially with an excess of the brominating agent or prolonged reaction times.[3]

  • Ring Bromination: Although less common for electron-deficient rings like pyrazine, bromination on the pyrazine ring itself is a possibility under harsh conditions.

  • Reaction with Solvent: Some solvents can react with the brominating agent. For instance, N-Bromosuccinimide (NBS) can react with solvents like dimethylformamide (DMF), especially at elevated temperatures.[4][5]

  • Decomposition of the Product: The α-bromo ketone product can be unstable and may decompose upon prolonged heating or under basic conditions.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually quenched to destroy any remaining brominating agent. This can be done by adding a reducing agent like sodium thiosulfate or sodium bisulfite. The reaction mixture is then typically neutralized with a base like sodium bicarbonate.[6]

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Crystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.[6]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the alpha-bromination of heteroaromatic ketones.

Materials:

  • 2-Acetylpyrazine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator, optional, for specific conditions)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylpyrazine (1.0 eq) in CCl₄ or CH₂Cl₂.

  • Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of benzoyl peroxide or AIBN (if radical conditions are desired, though electrophilic substitution is more common for α-bromination of ketones). For acid-catalyzed conditions, a catalytic amount of p-toluenesulfonic acid can be used instead of a radical initiator.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the organic layer with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.

Protocol 2: Bromination using Bromine (Br₂)

This protocol is based on classical methods for the alpha-bromination of ketones.

Materials:

  • 2-Acetylpyrazine

  • Bromine (Br₂)

  • Acetic acid or Dichloromethane (CH₂Cl₂)

  • Hydrobromic acid (HBr) (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, dissolve 2-acetylpyrazine (1.0 eq) in acetic acid or dichloromethane.

  • Add a catalytic amount of hydrobromic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the excess bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.

  • Carefully neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield and selectivity of the alpha-bromination of acetyl-heterocycles, based on literature for analogous reactions. This data can guide the optimization of the synthesis of this compound.

ParameterVariationEffect on YieldEffect on Selectivity (Mono- vs. Di-bromination)Reference
Brominating Agent NBS vs. Br₂NBS often gives higher yields and is easier to handle.NBS can be more selective for mono-bromination.[7][3][7]
Solvent DichloromethaneGood yields and selectivity reported for NBS bromination.[2]High[2]
Acetic AcidCommonly used for Br₂ bromination, acts as a solvent and catalyst.Can promote the reaction but may require careful neutralization.[1]
Carbon TetrachlorideTraditionally used with NBS, but is a hazardous solvent.Effective but less green.[2]
Catalyst p-Toluenesulfonic acidCan accelerate the reaction with NBS.May improve the rate of mono-bromination.
Hydrobromic acidOften used with Br₂ to catalyze enol formation.Can influence the reaction rate.[8][8]
Temperature Room TemperatureSlower reaction rate, may lead to higher selectivity.Generally favors mono-bromination.
RefluxFaster reaction rate, but may increase the formation of byproducts.Can lead to an increased proportion of di-brominated product.[2]
Stoichiometry 1.0-1.1 eq. of Brominating AgentGenerally sufficient for mono-bromination.Minimizes di-bromination.
>1.2 eq. of Brominating AgentIncreases the risk of di-bromination and other side reactions.Lower selectivity for the mono-bromo product.

Troubleshooting Guides

Issue 1: Low or No Product Formation

LowYieldTroubleshooting start Low or No Product Formation check_reagents 1. Check Starting Materials and Reagents start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Review Work-up and Purification start->check_workup reagent_purity Impure 2-acetylpyrazine or brominating agent? check_reagents->reagent_purity reagent_activity Inactive brominating agent (e.g., old NBS)? check_reagents->reagent_activity temp_issue Incorrect temperature? check_conditions->temp_issue time_issue Insufficient reaction time? check_conditions->time_issue catalyst_issue Catalyst absent or inactive? check_conditions->catalyst_issue extraction_loss Product loss during extraction? check_workup->extraction_loss purification_loss Product degradation on silica gel? check_workup->purification_loss solution1 Action: Purify starting material or use fresh reagents. reagent_purity->solution1 solution2 Action: Use fresh, active brominating agent. reagent_activity->solution2 solution3 Action: Optimize temperature (try reflux if at RT). temp_issue->solution3 solution4 Action: Monitor by TLC and extend reaction time. time_issue->solution4 solution5 Action: Add appropriate catalyst (e.g., HBr for Br2, p-TsOH for NBS). catalyst_issue->solution5 solution6 Action: Perform extractions carefully, check pH. extraction_loss->solution6 solution7 Action: Consider alternative purification like recrystallization or use of neutral alumina. purification_loss->solution7

Troubleshooting guide for low or no product yield.

Issue 2: Formation of Multiple Products (Low Selectivity)

MultiProductTroubleshooting start Formation of Multiple Products dibromination Dibrominated product observed? start->dibromination ring_bromination Ring bromination suspected? start->ring_bromination other_byproducts Other unidentified byproducts? start->other_byproducts solution1 Action: Use a smaller excess of brominating agent (1.0-1.05 eq.). Decrease reaction time. dibromination->solution1 solution2 Action: Use milder conditions (lower temperature). Consider using NBS instead of Br2. ring_bromination->solution2 solution3 Action: Characterize byproducts (e.g., by NMR, MS). Consider solvent reactivity. other_byproducts->solution3 SynthesisWorkflow start Start: Synthesis of this compound reaction_setup 1. Reaction Setup (2-Acetylpyrazine, Solvent, Catalyst) start->reaction_setup reagent_addition 2. Addition of Brominating Agent (NBS or Br2) reaction_setup->reagent_addition reaction_monitoring 3. Reaction Monitoring (TLC) reagent_addition->reaction_monitoring workup 4. Work-up (Quenching, Neutralization, Extraction) reaction_monitoring->workup purification 5. Purification (Chromatography or Recrystallization) workup->purification characterization 6. Product Characterization (NMR, MS, MP) purification->characterization optimization 7. Reaction Optimization (Varying conditions based on yield and purity) characterization->optimization optimization->reaction_setup Iterate end End: Pure this compound optimization->end

References

Technical Support Center: Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in pyrazine synthesis and can stem from several factors. Here are key areas to investigate:

  • Suboptimal Reaction Conditions: The condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a common route to pyrazines, is highly sensitive to reaction conditions.[1] Temperature, reaction time, and the choice of solvent and base are critical parameters that often require optimization.[2] For instance, excessive heat can lead to the degradation of the target pyrazine or favor competing side reactions.[3]

    • Solution: Systematically screen different solvents, bases, and temperature ranges to find the optimal conditions for your specific substrates. Extending the reaction time may also help drive the reaction to completion.[2]

  • Purity of Starting Materials: Impurities in the α-dicarbonyl or 1,2-diamine starting materials can lead to unwanted side reactions, consuming reagents and reducing the yield of the desired product.[1] α-Dicarbonyl compounds, in particular, can be unstable.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. If necessary, purify them using appropriate methods like recrystallization or chromatography.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to form the final aromatic pyrazine.[1] If this oxidation step is inefficient, the result will be a mixture of the desired product and the dihydropyrazine, lowering the overall yield.[1]

    • Solution: Ensure adequate oxidation by bubbling air through the reaction mixture or by adding a suitable oxidizing agent. Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the intermediate.

  • Product Loss During Work-up: Pyrazine derivatives can be lost during extraction and purification steps.

    • Solution: Perform multiple extractions with a suitable organic solvent to ensure maximum recovery from the aqueous phase. Optimize purification methods to minimize loss.[4]

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: Side product formation is a common challenge that reduces yield and complicates purification.

  • Common Side Products: In reactions involving sugars or complex starting materials, imidazole derivatives can form as significant byproducts.[5][6] Self-condensation of α-amino ketones (in Gutknecht-type syntheses) can be a challenge, and polymerization or the formation of tarry products can occur, especially at elevated temperatures.[7]

  • Minimizing Side Reactions:

    • Control Temperature: Running the reaction at a lower temperature can often minimize the formation of degradation and polymerization products.[7]

    • Inert Atmosphere: If your starting materials or intermediates are sensitive to air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]

    • pH Control: The pH of the reaction medium can significantly influence the reaction pathway. An improper pH can inhibit the desired reaction and promote side reactions.[3]

    • Purification Strategy: Certain purification techniques can selectively remove common side products. For example, passing an organic extract through a silica gel plug can retain polar impurities like imidazoles, while the desired pyrazine is eluted.[5][6]

Q3: What are the most effective methods for purifying my pyrazine derivative?

A3: The choice of purification method depends on the physical properties of your pyrazine derivative (e.g., volatility, polarity) and the nature of the impurities.

  • Column Chromatography: This is one of the most common and effective methods. Silica gel is frequently used as the stationary phase.[1] A solvent system of appropriate polarity, such as a mixture of hexane and ethyl acetate, is used to elute the compounds.[5][6]

  • Distillation: For volatile pyrazine derivatives, distillation can be a highly effective method to separate them from non-volatile impurities.[1][5]

  • Recrystallization: If a solid product of sufficient purity is obtained, recrystallization is an excellent technique for achieving high purity. The key is to find a suitable solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Slow cooling is crucial to promote the formation of pure crystals.[1]

  • Liquid-Liquid Extraction (LLE): LLE is a good initial work-up step to separate the product from salts and other water-soluble impurities. Multiple extractions with a fresh solvent are often necessary for efficient recovery.[5] The choice of extraction solvent is important; for instance, hexane has been shown to extract pyrazines without co-extracting imidazole impurities that are sometimes removed by ethyl acetate or MTBE.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis

The following table summarizes the results from the optimization of the manganese-catalyzed dehydrogenative self-coupling of 2-phenylglycinol to form 2,5-diphenylpyrazine.

EntryCatalyst (2 mol%)Base (3 mol%)SolventTemp (°C)Time (h)Yield (%)
1Mn-PNN ComplexKHToluene1502499
2Mn-PNN ComplexKHTHF1502490
3Mn-PNN ComplexKH1,4-Dioxane1502495
4Mn-PNN ComplexKHToluene12524>99
5Mn-PNN ComplexKHToluene15012>99
6Mn-PNN ComplexNaOEtToluene1502481
7Mn-PNN ComplextBuOKToluene1502415
8Mn-PNN ComplexNaOMeToluene1502410

Data adapted from a study on acceptorless dehydrogenative coupling routes catalyzed by manganese pincer complexes.[2][3] The reaction was performed with 0.5 mmol of 2-phenylglycinol in a closed system. Yields were determined by GC-MS with mesitylene as an internal standard.

Experimental Protocols

Protocol: Synthesis of a Hydroxypyrazine via Condensation of an α-Amino Acid Amide with a 1,2-Dicarbonyl Compound

This protocol describes a general procedure for synthesizing a hydroxypyrazine, a key intermediate for various pyrazine derivatives.

Materials:

  • α-Amino acid amide (e.g., methionine amide) (1.0 molar equivalent)

  • 1,2-Dicarbonyl compound (e.g., glyoxal) (1.0 molar equivalent)

  • Solvent (e.g., isopropanol)

  • Base (e.g., 12.5 N aqueous potassium hydroxide)

  • Acid for neutralization (e.g., 12 N hydrochloric acid)

Procedure:

  • Dissolve the α-amino acid amide in a suitable solvent (e.g., isopropanol) in a reaction vessel.

  • In a separate vessel, dissolve the 1,2-dicarbonyl compound in the same solvent.

  • Cool both solutions to approximately -30°C to -10°C.[7]

  • Add the cooled dicarbonyl solution to the stirred amino acid amide solution, maintaining the low temperature.

  • While keeping the temperature below -10°C, add the base dropwise with vigorous stirring.[7]

  • Allow the reaction mixture to stand at a low temperature (e.g., 5°C) for several hours (e.g., 12 hours) to allow the condensation to proceed.

  • Let the reaction mixture slowly warm to room temperature and stir for an additional period (e.g., 2 hours).[7]

  • Neutralize the reaction mixture by carefully adding acid. The hydroxypyrazine product often precipitates from the neutralized solution.

  • Collect the solid product by filtration and wash with a cold solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield the pure hydroxypyrazine.[7]

Visualizations

Troubleshooting Workflow for Pyrazine Synthesis

The following diagram outlines a logical workflow for troubleshooting common issues encountered during pyrazine synthesis experiments.

G start Problem Encountered in Pyrazine Synthesis low_yield Low or No Yield start->low_yield impure_product Impure Product / Side Reactions start->impure_product cause_yield_1 Suboptimal Conditions (Temp, Time, Solvent, Base) low_yield->cause_yield_1 Check Conditions cause_yield_2 Poor Starting Material Quality low_yield->cause_yield_2 Check Reactants cause_yield_3 Incomplete Oxidation of Dihydropyrazine low_yield->cause_yield_3 Check Conversion cause_yield_4 Product Loss During Work-up low_yield->cause_yield_4 Check Recovery cause_impure_1 Competing Reactions (e.g., Imidazole Formation) impure_product->cause_impure_1 Analyze Byproducts cause_impure_2 Degradation or Polymerization impure_product->cause_impure_2 Observe Reaction cause_impure_3 Inefficient Purification impure_product->cause_impure_3 Review Protocol sol_yield_1 Optimize reaction parameters: - Screen solvents/bases - Vary temperature and time cause_yield_1->sol_yield_1 sol_yield_2 Verify purity of reactants (1,2-diamine, α-dicarbonyl). Purify if necessary. cause_yield_2->sol_yield_2 sol_yield_3 Ensure efficient oxidation: - Bubble air through mixture - Add oxidizing agent (e.g., MnO₂) cause_yield_3->sol_yield_3 sol_yield_4 Optimize work-up: - Perform multiple extractions - Refine purification technique cause_yield_4->sol_yield_4 sol_impure_1 Adjust reaction conditions: - Lower temperature - Control pH - Use inert atmosphere cause_impure_1->sol_impure_1 sol_impure_2 Use milder conditions. Check for reactant stability. cause_impure_2->sol_impure_2 sol_impure_3 Select appropriate method: - Optimize chromatography eluent - Attempt recrystallization/distillation cause_impure_3->sol_impure_3

A decision tree for troubleshooting common pyrazine synthesis issues.

References

Preventing decomposition of α-haloketones in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of α-haloketones during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of α-haloketone decomposition during synthesis?

A1: α-Haloketones are highly reactive molecules with two adjacent electrophilic centers, making them susceptible to decomposition.[1][2] The primary causes of decomposition during synthesis include:

  • Acid-Catalyzed Decomposition: Halogenation reactions using elemental halogens (e.g., Br₂) produce hydrogen halides (e.g., HBr) as a byproduct. This acid can catalyze side reactions and promote the degradation of the desired product.[1][3]

  • Over-Halogenation: The initial halogenation can make the remaining α-hydrogens more acidic, leading to the formation of di- or poly-halogenated byproducts, which complicates purification and can lead to lower yields of the desired mono-halogenated product.[1][4][5]

  • Base-Catalyzed Side Reactions: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement, leading to the formation of esters as a side product.[6]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rates of decomposition and side reactions.

  • Presence of Nucleophiles: The high reactivity of α-haloketones makes them susceptible to attack by various nucleophiles, which may be present as reactants, solvents, or impurities.[2]

Q2: My reaction mixture is turning dark brown/black. What is likely happening?

A2: A dark coloration in the reaction mixture often indicates product decomposition or the formation of polymeric byproducts. This can be triggered by the presence of strong acids or bases, or by prolonged reaction times at elevated temperatures. The generated hydrogen halide (e.g., HBr) is a common culprit in causing product decomposition.[1] Consider using methods to mitigate acid buildup, such as a phase-vanishing protocol or using a milder halogenating agent.

Q3: I am observing multiple spots on my TLC, indicating a mixture of products. How can I improve the selectivity for mono-halogenation?

A3: Achieving selective mono-halogenation can be challenging due to the potential for over-halogenation.[1][5] To improve selectivity:

  • Use Acidic Conditions: Under acidic conditions, the rate of each successive halogenation is slower than the first, which favors mono-substitution.[4][5]

  • Choose a Bulky Halogenating Agent: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can provide better selectivity for mono-halogenation compared to elemental halogens.

  • Control Stoichiometry: Use of a slight excess (around 1.1 equivalents) of the halogenating agent can help to drive the reaction to completion without promoting significant di-halogenation.

  • Continuous Flow Synthesis: This technique allows for precise control over reaction time and temperature, which can significantly improve selectivity.[1]

Q4: What are the best practices for the safe handling and storage of α-haloketones?

A4: α-Haloketones are potent alkylating agents and should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] For storage, it is recommended to:

  • Store in a cool, dry, and dark place.

  • Use tightly sealed containers to prevent exposure to moisture.

  • Store away from strong acids, bases, and nucleophiles.

  • For long-term storage, consider refrigeration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Acid-catalyzed decomposition- Use a phase-vanishing protocol to trap acidic byproducts.[1][3] - Employ milder, acid-free halogenating conditions (e.g., using NBS or NCS).[7] - Consider a continuous flow setup for better control.[1]
Over-halogenation- Use acidic conditions to favor mono-halogenation.[4] - Carefully control the stoichiometry of the halogenating agent.
Incomplete reaction- Monitor the reaction by TLC. - Ensure the quality and concentration of catalysts and reagents.
Poor Selectivity (di- or poly-halogenation) Base-catalyzed conditions- Switch to acidic conditions for halogenation.[4][5]
High reactivity of the substrate- Use a less reactive halogenating agent (e.g., NBS instead of Br₂).
Reaction Stalls Steric hindrance- For hindered ketones, consider forming a silyl enol ether intermediate before halogenation.
Deactivation of catalyst- Ensure the catalyst is fresh and used in the correct concentration.
Product is Unstable during Work-up/Purification Residual acid or base- Neutralize the reaction mixture carefully before extraction. - Use a buffered work-up.
High temperatures during purification- Use column chromatography at room temperature or in a cold room. - Avoid high temperatures during solvent evaporation.

Experimental Protocols

Protocol 1: Phase-Vanishing α-Bromination of an Aromatic Ketone

This protocol is adapted from a method developed to prevent product decomposition induced by HBr.[3]

Materials:

  • Aromatic ketone

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Galden HT135 (a fluorous solvent)

  • Aqueous sodium bicarbonate solution (saturated)

  • Stir bar and round-bottom flask

Procedure:

  • In a round-bottom flask, create a four-phase system:

    • Aqueous phase: Saturated sodium bicarbonate solution (to trap HBr).

    • Organic phase: The aromatic ketone dissolved in dichloromethane.

    • Fluorous phase: Galden HT135.

    • Bromine phase: Liquid bromine.

  • Stir the mixture vigorously. The fluorous phase acts as a membrane, allowing the bromine to slowly mix with the organic phase.

  • As the reaction proceeds, the HBr byproduct will be neutralized by the aqueous sodium bicarbonate layer.

  • Monitor the reaction by TLC until the starting material is consumed and the bromine color disappears.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Protocol 2: α-Chlorination using N-Chlorosuccinimide (NCS)

This protocol provides a milder alternative to using elemental chlorine.

Materials:

  • Ketone

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Acetonitrile (solvent)

  • Stir bar and round-bottom flask

Procedure:

  • Dissolve the ketone in acetonitrile in a round-bottom flask.

  • Add a catalytic amount of p-TsOH.

  • Add NCS (1.1 equivalents) in portions to the stirred solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Halogenating Agents for the α-Bromination of Acetophenone

Halogenating AgentCatalyst/ConditionsYield (%)Reference
Br₂Glacial Acetic Acid, Microwave~70-90%[1]
Br₂Diethyl ether, 0°C to RT70-85%[1]
N-Bromosuccinimide (NBS)p-TsOH, solvent-free~80-95%[7]
Copper(II) Bromide (CuBr₂)Reflux~70-90%[1]
Tetrabutylammonium tribromide (TBATB)Mild conditionsGood yields[2]

Table 2: Effect of Substituents on the Yield of α-Iodination of Aryl Ketones using I₂ and CuO

Aryl Ketone SubstituentYield (%)
4-Methoxy99%
4-Methyl95%
Unsubstituted92%
4-Chloro88%
4-Bromo85%
4-Nitro53%
Data adapted from Yin and co-workers.[1]

Visualizations

Decomposition_Pathway ketone Ketone alpha_haloketone α-Haloketone (Desired Product) ketone->alpha_haloketone Halogenation br2 Br2 br2->alpha_haloketone h_plus H+ h_plus->alpha_haloketone catalyst hbr HBr (Byproduct) alpha_haloketone->hbr Forms decomposition Decomposition Products alpha_haloketone->decomposition Degrades to hbr->decomposition Catalyzes

Caption: Acid-catalyzed decomposition pathway of α-haloketones.

Prevention_Workflow cluster_reaction Reaction Vessel organic_phase Organic Phase (Ketone + Solvent) fluorous_phase Fluorous Phase (Membrane) hbr HBr (byproduct) organic_phase->hbr Reaction Forms stable_product Stable α-Haloketone organic_phase->stable_product Leads to bromine_phase Bromine Phase bromine_phase->organic_phase Slow Diffusion aqueous_phase Aqueous Phase (Base) neutralization Neutralization aqueous_phase->neutralization hbr->aqueous_phase Trapped & Neutralized

Caption: Workflow for preventing decomposition using a phase-vanishing system.

References

Technical Support Center: Synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone, focusing on scaling up the procedure. It includes frequently asked questions, detailed protocols, and troubleshooting advice to address common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a chemical intermediate.[1] Its molecular formula is C6H5BrN2O and it has a molecular weight of 201.02 g/mol .[1][2] It is primarily used as a key building block in the synthesis of pharmaceutical compounds, particularly in the development of nitrogen-containing heterocyclic drugs.[1] The substance typically appears as a pale-yellow to yellow-brown solid and should be stored at 2-8°C.

Q2: What is the most common synthetic route for scaling up the production of this compound? A2: The most common and direct method for synthesizing this compound is through the alpha-bromination of 2-acetylpyrazine. This reaction typically involves treating 2-acetylpyrazine with a brominating agent, such as molecular bromine (Br₂), in a suitable solvent like acetic acid.[3]

Q3: What are the critical safety precautions required when handling bromine? A3: Bromine is a highly toxic, corrosive, and oxidizing substance that requires stringent safety measures.[4][5]

  • Engineering Controls : All work must be conducted in a certified chemical fume hood. For larger scales, dedicated storage rooms with scrubber facilities and bromine leak detectors are recommended.[5][6]

  • Personal Protective Equipment (PPE) : Mandatory PPE includes heavy-duty, chemical-resistant gloves (nitrile is suitable), a face shield and chemical safety goggles, and a lab coat.[4][5][7] Disposable plastic gloves are not sufficient.[4]

  • Spill Management : A neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be readily available in the event of a spill.[4]

  • Incompatible Materials : Bromine reacts violently with materials like aluminum and many organic compounds.[6][7] Ensure all equipment is made of compatible materials such as borosilicate glass or PVDF.[6]

Q4: What are the key starting materials and their required purity? A4: The primary starting material is 2-acetylpyrazine. It is a white crystalline solid with a melting point of 77°C.[8] For best results and to minimize side reactions, it is recommended to use 2-acetylpyrazine with a purity of 98% or higher. Impurities can interfere with the bromination reaction, leading to lower yields and more complex purification.

Q5: What is the typical yield and purity for this synthesis? A5: With an optimized protocol, the yield of this compound can be high. However, yields are highly dependent on the precise reaction conditions, scale, and purification method. Purity of >95% is generally achievable after recrystallization or column chromatography.

Section 2: Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Property2-Acetylpyrazine (Starting Material)This compound (Product)
CAS Number 22047-25-2[9]132426-19-8[2]
Molecular Formula C₆H₆N₂O[8]C₆H₅BrN₂O[2]
Molecular Weight 122.14 g/mol [8]201.02 g/mol [2]
Appearance White solid[8]Pale-yellow to Yellow-brown Solid
Melting Point 77°C[8]Not specified, solid at room temperature.
Boiling Point 213°C[8]Not specified.
Storage Room Temperature2-8°C

Section 3: Experimental Protocols & Visualizations

General Synthesis Workflow

The overall process for the synthesis involves the reaction of the starting material, followed by quenching, isolation, and purification of the final product.

G General Synthesis Workflow for this compound A 1. Reagent Preparation (2-Acetylpyrazine in Solvent) B 2. Bromination Reaction (Controlled addition of Bromine) A->B Add to Reactor C 3. Reaction Quenching (e.g., with Sodium Thiosulfate) B->C After Reaction Completion D 4. Product Extraction (Organic Solvent) C->D Neutralize & Extract E 5. Purification (Recrystallization or Chromatography) D->E Isolate Crude Product F 6. Final Product (this compound) E->F Purify

Caption: A flowchart of the major steps in the synthesis of this compound.

Detailed Methodology: Bromination of 2-Acetylpyrazine

This protocol is a representative example. Researchers must optimize conditions for their specific scale and equipment.

1. Materials and Reagents:

  • 2-Acetylpyrazine (≥98%)

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid (solvent)

  • Dichloromethane (DCM, for extraction)

  • Saturated Sodium Bicarbonate solution (for neutralization)

  • 1M Sodium Thiosulfate solution (for quenching)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Deionized Water

Table 2: Example Reagent Quantities (Lab Scale)

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Acetylpyrazine122.1410.0 g0.08191.0
Bromine (Br₂)159.8113.1 g (4.2 mL)0.08191.0
Glacial Acetic Acid60.05100 mL--

2. Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution)

  • Heating/cooling bath

3. Reaction Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the three-neck flask with 2-acetylpyrazine (1.0 eq) and glacial acetic acid.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Cool the solution to 10-15°C using an ice bath.

  • Slowly add bromine (1.0 eq) dropwise via the addition funnel over 30-60 minutes. Maintain the internal temperature below 20°C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

4. Work-up and Purification:

  • Cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding 1M sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Carefully pour the mixture into a beaker containing ice water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process.

Troubleshooting Logic Diagram

G Start Problem Encountered LowYield Q: Low or No Yield? Start->LowYield PurityIssue Q: Poor Purity / Side Products? Start->PurityIssue LowYield->PurityIssue No Cause_Reagent Check Reagent Quality (Bromine, Starting Material) LowYield->Cause_Reagent Yes Cause_Stoich Check Stoichiometry (Excess bromine?) PurityIssue->Cause_Stoich Yes Cause_Temp Check Reaction Temperature (Too low? Too high?) Cause_Time Check Reaction Time (Incomplete conversion?) Cause_Workup Review Workup Procedure (Product loss during extraction/neutralization?) Cause_Addition Review Bromine Addition (Too fast? Poor temp control?) Cause_Purification Optimize Purification (Try different recrystallization solvent? Chromatography?)

Caption: A decision-making diagram for troubleshooting common synthesis problems.

Problem: The reaction is very slow or does not start.

  • Possible Cause: The reaction temperature may be too low, significantly slowing the rate of enol formation required for bromination.

  • Solution: After the controlled addition of bromine at a low temperature, allow the reaction to warm to room temperature. If the reaction is still slow, gently warm the mixture to 30-40°C while carefully monitoring for any sudden exotherm.

Problem: The yield is low.

  • Possible Cause 1: Incomplete reaction. The starting material is still present after the expected reaction time.

  • Solution 1: Increase the reaction time or slightly increase the temperature after the initial addition phase. Confirm the quality and molarity of the bromine used.

  • Possible Cause 2: Product loss during work-up. The bromo-ketone product can be susceptible to hydrolysis, especially under basic conditions during neutralization.

  • Solution 2: Perform the neutralization step at a low temperature (0-5°C) and work quickly. Avoid using an excessively strong base or a high pH. Ensure extraction is thorough.

Problem: Significant amounts of a dibrominated side product are formed.

  • Possible Cause: The stoichiometry of bromine was incorrect (too much was added), or poor mixing created localized areas of high bromine concentration. The reaction temperature may also have been too high.

  • Solution: Use precisely 1.0 equivalent of bromine. Ensure the addition is slow and dropwise with vigorous stirring to maintain a homogeneous solution. Maintain strict temperature control, especially during the addition phase.

Problem: The crude product is a dark oil or tar and will not crystallize.

  • Possible Cause: Formation of multiple byproducts or degradation of the product. This can happen if the reaction temperature was too high or if the mixture was exposed to strong base for too long during work-up.

  • Solution: Attempt purification using column chromatography on silica gel. If this is not feasible for the scale, review the reaction and work-up conditions to improve the quality of the crude product. Ensure the quenching and neutralization steps are performed promptly and at low temperatures.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Bromo-1-pyrazin-2-yl-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent biological activities is paramount. This guide offers a comprehensive comparison of the biological activities of derivatives based on the 2-Bromo-1-pyrazin-2-yl-ethanone scaffold, a promising heterocyclic ketone with potential applications in medicinal chemistry. Geared towards researchers, scientists, and drug development professionals, this document summarizes key findings on their anticancer, antimicrobial, and enzyme inhibitory properties, supported by available experimental data and detailed protocols.

Anticancer Activity: A Tale of Cellular Inhibition

Several studies have highlighted the potential of pyrazine derivatives as anticancer agents. A notable study focused on a series of pyrazine-linked thiazoles demonstrated significant cytotoxic effects against various cancer cell lines. The data, summarized in Table 1, showcases the half-maximal inhibitory concentrations (IC50) of these compounds, indicating their potency in inhibiting cancer cell growth.

Table 1: Anticancer Activity of Pyrazine-Linked Thiazole Derivatives

Compound IDPanc-1 (IC50 in µM)HepG2 (IC50 in µM)MCF-7 (IC50 in µM)
6c --5.51 ± 0.09
9 Significant--
11c -8.01 ± 0.35-
Erlotinib (Standard) ---

Data extracted from a study on pyrazine-linked thiazoles. "-" indicates data not reported or not significant. "Significant" indicates notable activity was mentioned without a specific IC50 value provided in the abstract.[1]

The data suggests that specific structural modifications to the pyrazine core can lead to potent and selective anticancer activity. For instance, compound 6c exhibited strong inhibitory action against the MCF-7 breast cancer cell line, while compound 11c was particularly effective against the HepG2 liver cancer cell line.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the pyrazine-thiazole analogs was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Addition and Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with compounds incubate1->treat add_mtt Add MTT solution treat->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate % cell viability measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol Steps:

  • Cell Seeding: Cancer cells (Panc-1, HepG2, and MCF-7) and a normal cell line (WI-38) are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazine-thiazole analogs and the standard drug, erlotinib.

  • MTT Incubation: After a predetermined incubation period, MTT solution is added to each well. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curves.[1]

Antimicrobial Activity: Combating Microbial Threats

The pyrazine scaffold is also a key component in compounds exhibiting antimicrobial properties. Studies on pyrazine-containing thiazolines and thiazolidinones have demonstrated significant activity against various bacterial strains.

While specific data for this compound derivatives is not available, a study on N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide and related compounds provides a basis for comparison. The minimum inhibitory concentration (MIC) was determined for these compounds against Gram-negative and Gram-positive bacteria, as well as Mycobacterium tuberculosis. The results indicated that the pyrazine ring, in conjunction with a substituted thiazoline ring, is crucial for antimicrobial activity.[2]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

A common method to screen for antimicrobial activity is the agar well diffusion method. This technique provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Workflow for Agar Well Diffusion Method

Agar_Well_Diffusion cluster_prep Preparation cluster_testing Testing cluster_results Results prepare_agar Prepare sterile agar plates inoculate Inoculate with microbial culture prepare_agar->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones interpret Interpret results measure_zones->interpret

Caption: Workflow of the agar well diffusion method.

Protocol Steps:

  • Media Preparation: A suitable agar medium is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The solidified agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compounds.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Enzyme Inhibition: Targeting Key Biological Pathways

The inhibitory activity of pyrazine derivatives against various enzymes is another area of significant research interest. For instance, pyrazine-thiazole hybrids have been shown to be potent inhibitors of human carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are involved in tumor progression.[1]

Logical Relationship of Enzyme Inhibition

Enzyme_Inhibition cluster_components Key Components cluster_interaction Interaction Enzyme Enzyme (e.g., Carbonic Anhydrase) Binding_Site Active Site Enzyme->Binding_Site Substrate Substrate (e.g., CO2) Substrate->Binding_Site Binds to Inhibitor Inhibitor (Pyrazine Derivative) Inhibitor->Binding_Site Binds to & Blocks Product Product Binding_Site->Product Catalyzes conversion to No_Product No Product Formation Binding_Site->No_Product Prevents conversion

References

A Comparative Guide to the Synthesis of Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and flavor chemistry. The synthesis of these vital heterocyclic compounds can be achieved through a variety of methods, each with its own set of advantages and limitations. This guide provides an objective comparison of four prominent synthesis routes: the classical Staedel-Rugheimer and Gutknecht syntheses, and the more modern manganese-catalyzed dehydrogenative coupling and microwave-assisted synthesis. The following sections delve into the experimental protocols, quantitative performance data, and mechanistic pathways to assist researchers in selecting the optimal strategy for their specific needs.

Comparative Performance of Pyrazine Synthesis Methods

The choice of a synthetic route for pyrazine derivatives is a critical decision influenced by factors such as desired yield, reaction time, substrate scope, and scalability. The following tables summarize quantitative data from various studies, offering a clear comparison of the performance of the different methods.

Table 1: Comparison of Classical Synthesis Routes for 2,5-Disubstituted Pyrazines

Synthesis RouteStarting MaterialsKey ReagentsTemperature (°C)Reaction TimeYield (%)
Staedel-Rugheimer 2-Chloroacetophenone, AmmoniaAmmoniaRefluxSeveral hoursModerate
Gutknecht α-Amino ketoneIn situ from α-oximino ketoneVariesVariesGood

Table 2: Comparison of Modern Synthesis Routes for 2,5-Disubstituted Pyrazines

Synthesis RouteStarting MaterialsCatalyst/ReagentsTemperature (°C)Reaction TimeYield (%)
Manganese-Catalyzed Dehydrogenative Coupling 2-Amino-1-phenylethanolMn(Acr-PNPPh)(CO)2Br, KH15012 hoursup to 99
Microwave-Assisted Synthesis Ammonium Formate, FructoseNone120< 3 minutesup to 37.2

Staedel-Rugheimer Pyrazine Synthesis (1876)

The Staedel-Rugheimer synthesis is a foundational method for preparing symmetrically substituted pyrazines. It involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine.[1][2]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine
  • Preparation of α-Aminoacetophenone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours. After cooling, the intermediate α-aminoacetophenone can be isolated.

  • Condensation and Oxidation: The isolated α-aminoacetophenone is then heated in a suitable solvent (e.g., ethanol or acetic acid). The self-condensation to a dihydropyrazine and subsequent oxidation to 2,5-diphenylpyrazine often occurs in situ. Oxidation can be facilitated by air or by the addition of an oxidizing agent like hydrogen peroxide.

  • Isolation: The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

Reaction Pathway

Staedel_Rugheimer start 2-Chloroacetophenone + NH3 amino_ketone α-Amino Ketone start->amino_ketone Nucleophilic Substitution dimerization Self-Condensation (Dimerization) amino_ketone->dimerization dihydropyrazine Dihydropyrazine Intermediate dimerization->dihydropyrazine oxidation Oxidation (-2H) dihydropyrazine->oxidation pyrazine 2,5-Disubstituted Pyrazine oxidation->pyrazine

Staedel-Rugheimer pyrazine synthesis pathway.

Gutknecht Pyrazine Synthesis (1879)

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of an α-amino ketone.[1][2] However, it differs in the synthesis of the α-amino ketone intermediate, which is typically generated by the reduction of an α-oximino ketone.[1] This method offers more versatility in accessing various substituted pyrazines.

Experimental Protocol: General Procedure
  • Formation of α-Oximino Ketone: A ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at a low temperature to form the corresponding α-oximino ketone.

  • Reduction to α-Amino Ketone: The isolated α-oximino ketone is then reduced to the α-amino ketone. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.

  • Dimerization and Oxidation: The α-amino ketone undergoes spontaneous self-condensation to form a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine. The oxidation can be carried out using air, copper(II) sulfate, or mercury(I) oxide.

  • Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by distillation or recrystallization.

Reaction Workflow

Gutknecht_Workflow start Ketone nitrosation Nitrosation (e.g., NaNO2, HCl) start->nitrosation oximino_ketone α-Oximino Ketone nitrosation->oximino_ketone reduction Reduction (e.g., Zn/AcOH) oximino_ketone->reduction amino_ketone α-Amino Ketone reduction->amino_ketone dimerization_oxidation Dimerization & Oxidation amino_ketone->dimerization_oxidation pyrazine Substituted Pyrazine dimerization_oxidation->pyrazine Manganese_Catalysis amino_alcohol 2 x β-Amino Alcohol dehydrogenation1 Dehydrogenation (-2H2) amino_alcohol->dehydrogenation1 [Mn] catalyst amino_aldehyde 2 x Amino Aldehyde dehydrogenation1->amino_aldehyde condensation Condensation (-2H2O) amino_aldehyde->condensation dihydropyrazine Dihydropyrazine condensation->dihydropyrazine dehydrogenation2 Dehydrogenation (-H2) dihydropyrazine->dehydrogenation2 [Mn] catalyst pyrazine 2,5-Disubstituted Pyrazine dehydrogenation2->pyrazine Microwave_Maillard reactants Amino Acid + Reducing Sugar microwave Microwave Irradiation reactants->microwave maillard Maillard Reaction microwave->maillard intermediates Amadori & Strecker Degradation Products maillard->intermediates cyclization Cyclization & Oxidation intermediates->cyclization pyrazines Pyrazine Derivatives cyclization->pyrazines

References

A Comparative Guide to the Synthetic Utility of 2-Bromo-1-pyrazin-2-yl-ethanone and Other α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Haloketones are a class of highly valuable building blocks in organic synthesis, prized for their versatility. Their synthetic utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing a halogen. This unique structural feature allows for a wide range of transformations, making them indispensable precursors for the construction of complex molecular architectures, particularly various N, S, and O-heterocycles. Among this important class of reagents, 2-Bromo-1-pyrazin-2-yl-ethanone is a specialized α-haloketone that incorporates a pyrazine moiety. This guide provides an objective comparison of the reactivity and synthetic applications of this compound against other common α-haloketones, supported by experimental data and detailed protocols.

General Reactivity and Influencing Factors

The reactivity of α-haloketones is governed by several factors. The inductive effect of the carbonyl group polarizes the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it susceptible to nucleophilic attack.

Key factors influencing reactivity include:

  • The Nature of the Halogen: The reactivity generally follows the order of leaving group ability: I > Br > Cl. α-Iodoketones are the most reactive, while α-chloroketones are the least.

  • Steric Effects: Steric hindrance around the α-carbon or the carbonyl group can impede the approach of nucleophiles.

  • Electronic Effects of the Carbonyl Substituent: Electron-withdrawing groups attached to the carbonyl, such as the pyrazine ring in this compound, enhance the electrophilicity of both the carbonyl carbon and the α-carbon, thereby increasing reactivity towards nucleophiles.

The primary reaction pathways for α-haloketones include nucleophilic substitution (typically SN2), Favorskii rearrangements, and condensations with various nucleophiles to form heterocyclic systems.

Comparative Data of α-Haloketones

The choice of an α-haloketone is dictated by the desired reactivity and the target molecular structure. This compound stands out due to the electronic properties imparted by the pyrazine ring.

α-HaloketoneStructureHalogenR-Group CharacteristicsRelative Reactivity (SN2)Key Synthetic Applications
2-Chloroacetophenone
alt text
ChlorinePhenyl (Aromatic)BaseVersatile precursor for dyes, pharmaceuticals, and other heterocycles.
2-Bromoacetophenone
alt text
BrominePhenyl (Aromatic)HigherCommonly used in Hantzsch thiazole synthesis; more reactive than the chloro-analogue.[1]
2-Iodoacetophenone
alt text
IodinePhenyl (Aromatic)HighestHighest reactivity due to the excellent leaving group ability of iodide.[2]
1-Bromo-2-butanone
alt text
BromineEthyl (Alkyl)HighUsed for synthesis of substituted furans and other heterocycles.
This compound
alt text
BrominePyrazinyl (N-Heterocycle)Very HighKey intermediate for imidazo[1,2-a]pyrazines, which are scaffolds for bioactive compounds.[3][4][5]

Relative reactivity is inferred from general chemical principles. The pyrazine ring is strongly electron-withdrawing, which is expected to significantly increase the electrophilicity of the α-carbon, making this compound more reactive in SN2 reactions than standard aryl α-bromoketones.

Visualizing Reactivity and Mechanisms

Electrophilic Sites of α-Haloketones

α-Haloketones possess multiple sites susceptible to nucleophilic or basic attack, which is the source of their synthetic versatility. The primary sites are the carbonyl carbon and the α-carbon.

G Potential Nucleophilic Attack Sites on an α-Haloketone cluster_ketone cluster_attacks R1 R1 C_alpha α-C C_carbonyl C_carbonyl C_alpha->C_carbonyl σ-bond X X (Halogen) C_alpha->X σ-bond R2 R2 C_carbonyl->R2 σ-bond O O C_carbonyl->O π-bond C_carbonyl->O σ-bond Nu1 Nu: Nu1->C_carbonyl Attack on Carbonyl Carbon (Site 1) Nu2 Nu: Nu2->C_alpha SN2 Attack on α-Carbon (Site 2)

Caption: Electrophilic sites in an α-haloketone.

Key Synthetic Applications and Experimental Protocols

Hantzsch Thiazole Synthesis: A General Application

The Hantzsch thiazole synthesis is a classic and robust method for preparing thiazole derivatives by reacting an α-haloketone with a thioamide. This reaction is widely used and demonstrates the general utility of α-haloketones.

G General Mechanism of Hantzsch Thiazole Synthesis reagents α-Haloketone + Thioamide sn2 Nucleophilic Attack (SN2) Sulfur attacks α-carbon. reagents->sn2 intermediate1 Thioester Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon. intermediate1->cyclization intermediate2 Cyclic Intermediate cyclization->intermediate2 dehydration Dehydration Loss of H2O. intermediate2->dehydration product Aromatic Thiazole dehydration->product

Caption: Hantzsch thiazole synthesis workflow.

This protocol details the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea, a common example of the Hantzsch synthesis.[1]

  • Materials and Reagents:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • 20 mL scintillation vial or round-bottom flask

    • Stir bar and hot plate with stirring capability

    • Büchner funnel and filter flask

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add 5 mL of methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30 minutes. The initial product formed is the hydrobromide salt of the thiazole, which is soluble in methanol.[1]

    • After 30 minutes, remove the reaction vial from the heat and allow the solution to cool to room temperature.

    • Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix.[1]

    • The weak base neutralizes the HBr salt, causing the neutral 2-amino-4-phenylthiazole product to precipitate out of the solution.[1]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with water to remove any remaining salts.

    • Allow the collected solid to air dry on a watch glass.

Synthesis of Imidazo[1,2-a]pyrazines: A Specific Application of this compound

This compound is a key precursor for the synthesis of the imidazo[1,2-a]pyrazine scaffold, a privileged structure in medicinal chemistry found in numerous compounds with potent biological activities.[5] The synthesis proceeds via a condensation reaction with an aminopyrazine.

G Synthesis of Imidazo[1,2-a]pyrazines reagents This compound + 2-Aminopyrazine sn2 Nucleophilic Attack (SN2) Amine attacks α-carbon. reagents->sn2 intermediate1 Quaternary Ammonium Salt Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization Pyrazine N attacks carbonyl C. intermediate1->cyclization intermediate2 Cyclic Intermediate cyclization->intermediate2 dehydration Dehydration & Aromatization Loss of H2O. intermediate2->dehydration product Imidazo[1,2-a]pyrazine dehydration->product

References

A Comparative Guide to Novel Bioactive Compounds Derived from 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 2-Bromo-1-pyrazin-2-yl-ethanone. We delve into the characterization, synthesis, and biological activities of these compounds, with a particular focus on their potential as antimicrobial and anticancer agents. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

This compound is a key building block in heterocyclic chemistry, offering a reactive electrophilic site for the construction of diverse molecular scaffolds. The pyrazine moiety is a well-established pharmacophore present in numerous clinically approved drugs, known to impart a range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. By reacting this compound with various nucleophiles, a library of novel compounds with significant therapeutic potential can be generated. This guide focuses on the synthesis and biological evaluation of 2-amino-4-(pyrazin-2-yl)thiazole derivatives, a class of compounds readily accessible from this starting material, and compares their potential with other relevant heterocyclic systems.

Synthesis of 2-amino-4-(pyrazin-2-yl)thiazole: A Promising Bioactive Scaffold

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. The reaction of an α-haloketone with a thiourea or thioamide derivative readily yields the corresponding thiazole. In this context, this compound serves as the α-haloketone precursor for the synthesis of 2-amino-4-(pyrazin-2-yl)thiazole.

Experimental Protocol: Synthesis of 2-amino-4-(pyrazin-2-yl)thiazole

The following protocol is adapted from the synthesis of the analogous 2-amino-4-(pyridin-2-yl)thiazole.[1]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Acetone

Procedure:

  • To a solution of this compound (1.0 g, 4.97 mmol) in ethanol, add thiourea (0.38 g, 5.0 mmol).

  • Stir the reaction mixture at 70°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC/MS).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the formation of a precipitate.

  • Collect the precipitate by vacuum filtration and wash with acetone.

  • Dissolve the solid in 2 M NaOH solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 2-amino-4-(pyrazin-2-yl)thiazole.

Experimental Workflow

Synthesis_Workflow reagents This compound + Thiourea in Ethanol reaction Heat at 70°C (2 hours) reagents->reaction Hantzsch Thiazole Synthesis precipitation Cool to RT Precipitation reaction->precipitation filtration Vacuum Filtration Wash with Acetone precipitation->filtration extraction Dissolve in 2M NaOH Extract with EtOAc filtration->extraction drying Dry over Na₂SO₄ Concentrate extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product 2-amino-4-(pyrazin-2-yl)thiazole purification->product

Caption: General workflow for the synthesis of 2-amino-4-(pyrazin-2-yl)thiazole.

Comparative Biological Activity

Anticancer Activity

A series of pyrazine-linked thiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results, summarized in the table below, highlight the potential of the pyrazine-thiazole scaffold as a source of novel anticancer agents. For comparison, the activity of Erlotinib, a known EGFR inhibitor, is included.

Compound IDModificationPanc-1 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Analog 6c Thiazole with amino-benzylidene bridge--5.51 ± 0.09
Analog 9 Thiazole with amino-benzylidene bridgeSignificant Cytotoxicity--
Analog 11c Thiazole with amino-benzylidene bridge-8.01 ± 0.35-
Erlotinib Standard Drug---

Data for pyrazine-linked thiazoles is sourced from a study on analogous compounds, not direct derivatives of this compound.

The data suggests that pyrazine-thiazole derivatives exhibit significant and selective anticancer activity. The variations in activity based on the substitution pattern on the thiazole ring and the linker underscore the importance of structure-activity relationship (SAR) studies in optimizing the potency of these compounds.

Antimicrobial Activity

2-Aminothiazole derivatives are a well-established class of antimicrobial agents. The core thiazole ring is a key structural feature in many clinically used antibiotics. While specific minimum inhibitory concentration (MIC) values for 2-amino-4-(pyrazin-2-yl)thiazole were not found, the broader class of 2-aminothiazoles has demonstrated activity against a range of bacterial and fungal pathogens.

Alternative Bioactive Heterocycles

For comparison, other classes of heterocyclic compounds derived from α-haloketones also exhibit significant biological activities.

Heterocyclic ClassPrecursorsKey Biological Activities
Imidazoles α-Haloketone + AmidineAnticancer, Antifungal, Anti-inflammatory
Oxazoles α-Haloketone + AmideAnticancer, Anti-inflammatory, Antiviral
Triazoles α-Haloketone + Hydrazine derivativeAntifungal, Anticancer, Antimicrobial

Signaling Pathways

The anticancer activity of many heterocyclic compounds, including pyrazine and thiazole derivatives, often involves the modulation of key signaling pathways that are dysregulated in cancer cells.

Signaling_Pathways cluster_cancer Potential Anticancer Mechanisms cluster_pathways Targeted Signaling Pathways Apoptosis Apoptosis Induction CellCycle Cell Cycle Arrest Angiogenesis Inhibition of Angiogenesis Metastasis Inhibition of Metastasis PI3K PI3K/Akt/mTOR PI3K->Apoptosis Regulates PI3K->CellCycle Regulates MAPK MAPK/ERK MAPK->CellCycle Regulates VEGF VEGF VEGF->Angiogenesis Promotes EGFR EGFR EGFR->Metastasis Promotes PyrazineThiazole Pyrazine-Thiazole Derivatives PyrazineThiazole->PI3K Inhibits PyrazineThiazole->MAPK Inhibits PyrazineThiazole->VEGF Inhibits PyrazineThiazole->EGFR Inhibits

Caption: Potential signaling pathways targeted by pyrazine-thiazole derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The resulting 2-amino-4-(pyrazin-2-yl)thiazole scaffold, in particular, holds significant promise as a source of new anticancer and antimicrobial agents. The comparative data presented in this guide, based on structurally related compounds, strongly supports the continued exploration of derivatives from this pyrazine-based precursor. Further synthesis and comprehensive biological evaluation of a library of these compounds are warranted to fully elucidate their therapeutic potential and establish detailed structure-activity relationships. This will undoubtedly pave the way for the development of next-generation therapeutic agents.

References

Comparative In Vitro Analysis of Bioactive Compounds Derived from 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic and enzyme-inhibitory potential of novel heterocyclic compounds synthesized from a common pyrazine precursor.

The versatile starting material, 2-Bromo-1-pyrazin-2-yl-ethanone, serves as a crucial building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative overview of the in vitro biological activities of three prominent classes of these derivatives: imidazo[1,2-a]pyrazines, thiazoles, and pyrazoles. The data presented herein, including cytotoxicity against various cancer cell lines and inhibition of key cellular enzymes, offers valuable insights for the strategic design and development of novel drug candidates.

Comparative Cytotoxicity Data

The in vitro anticancer activity of compounds synthesized from this compound has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. These values provide a quantitative measure for comparing the cytotoxic potency of the different derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Imidazo[1,2-a]pyrazines Compound 3c (pyridin-4-yl at C2, benzyl at C3)MCF-7 (Breast)6.66 (average)--
HCT116 (Colorectal)
K652 (Leukemia)
Compound TB-25 HCT-116 (Colorectal)0.023--
Imidazo[1,2-a]pyridine 12b Hep-2 (Laryngeal)11Doxorubicin-
HepG2 (Liver)13
MCF-7 (Breast)11
A375 (Skin)11
Thiazoles Pyrazine-Thiazole Analog 6c Panc-1 (Pancreatic)-Erlotinib-
HepG2 (Liver)-
MCF-7 (Breast)5.51±0.09
Pyrazine-Thiazole Analog 9 Panc-1 (Pancreatic)Significant ActivityErlotinib-
Pyrazine-Thiazole Analog 11c HepG2 (Liver)8.01±0.35Erlotinib-
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.448.4 ± 0.51
Pyrazoles Pyrazolinone Chalcone 6b Caco-2 (Colon)23.34 ± 0.14--

Key Enzyme Inhibition

Beyond general cytotoxicity, specific molecular targets for these compounds have been identified, primarily focusing on protein kinases that play a crucial role in cancer cell proliferation and survival.

Compound ClassDerivativeTarget EnzymeIC50 (µM)
Imidazo[1,2-a]pyrazines Compound 3c (pyridin-4-yl at C2, benzyl at C3)CDK90.16
Pyrazoles Pyrazolinone Chalcone 6b PI3KSignificant Inhibition

Signaling Pathways and Experimental Workflows

The development of effective anticancer agents often involves the modulation of critical signaling pathways within cancer cells. Compounds derived from this compound have been shown to interfere with pathways such as the PI3K/Akt and CDK9-mediated transcription control. The following diagrams, generated using the DOT language, illustrate these interactions and a typical workflow for in vitro screening.

G cluster_0 Experimental Workflow for In Vitro Anticancer Screening start Synthesized Compound (from this compound) assay Cytotoxicity Assay (e.g., MTT Assay) start->assay enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) start->enzyme data Data Analysis (IC50 Determination) assay->data enzyme->data pathway Signaling Pathway Analysis (e.g., Western Blot) conclusion Identification of Lead Compound pathway->conclusion data->pathway

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

G cluster_1 PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor Pyrazole Derivative (e.g., Compound 6b) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway by pyrazole derivatives.[1][2]

G cluster_2 CDK9-Mediated Transcription Inhibition CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates Transcription Gene Transcription (Anti-apoptotic proteins) RNAPII->Transcription CellSurvival Cancer Cell Survival Transcription->CellSurvival Inhibitor Imidazo[1,2-a]pyrazine (e.g., Compound 3c) Inhibitor->CDK9

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents.[1][2][3][4] The inherent electronic properties and synthetic tractability of the pyrazine ring have made it a privileged core for the development of compounds targeting a spectrum of diseases, most notably cancer and inflammatory conditions.[1][2][5][6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of pyrazine derivatives, offering insights supported by experimental data to aid in the rational design of next-generation therapeutics.

The SAR Workflow: From Hit to Lead

The journey of transforming a biologically active "hit" compound into a viable "lead" candidate is a systematic process of chemical modification and biological evaluation. This iterative cycle, central to drug discovery, aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. The general workflow for SAR studies is depicted below.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Initial Hit Initial Hit Chemical Synthesis Chemical Synthesis Initial Hit->Chemical Synthesis Design Analogs Biological Screening Biological Screening Chemical Synthesis->Biological Screening Test Activity SAR Analysis SAR Analysis Biological Screening->SAR Analysis Generate Data SAR Analysis->Chemical Synthesis Design New Analogs Lead Candidate Lead Candidate SAR Analysis->Lead Candidate Identify Promising Compound ADMET Profiling ADMET Profiling Lead Candidate->ADMET Profiling

Caption: A generalized workflow for structure-activity relationship (SAR) studies, from an initial hit to a lead candidate.

Anticancer Pyrazine Derivatives: A Comparative Analysis

The development of novel anticancer agents is a major focus of pyrazine derivative research.[3][8][9] By strategically modifying the pyrazine core with various pharmacophores, researchers have developed compounds with potent cytotoxic and antiproliferative activities against a range of cancer cell lines.

Chalcone-Pyrazine Hybrids

Chalcones, characterized by an open-chain flavonoid structure, are known for their anticancer properties. Hybridizing chalcones with a pyrazine moiety has yielded derivatives with enhanced biological activity.

Compound IDSubstitution on Chalcone MoietyTarget Cell LineIC50 (µM)Reference
46 UnspecifiedBPH-110.4[2]
MCF-79.1[2]
47 UnspecifiedPC1216.4[2]
48 UnspecifiedBEL-740210.74[2]

SAR Insights: The data suggests that the anticancer activity of chalcone-pyrazine hybrids is influenced by the substitution pattern on the chalcone rings and the nature of the cancer cell line. For instance, compound 46 shows comparable activity to the established anticancer drug Adriamycin in MCF-7 cells.[2] The specific structural details of these compounds would be necessary for a more in-depth SAR analysis.

Flavonoid-Pyrazine Hybrids

Flavonoids are a class of natural products with documented antitumor activities. Their combination with the pyrazine scaffold has been explored to create novel anticancer agents.

Compound IDFlavonoid TypeTarget Cell LineIC50 (µM)Reference
88 Ligustrazine-Flavonoid HybridHT-2910.67[1]
89 Ligustrazine-Flavonoid HybridMCF-710.43[1]
90 Ligustrazine-Flavonoid HybridHT-2910.90[1]

SAR Insights: These ligustrazine-flavonoid hybrids demonstrate potent inhibitory effects on colon (HT-29) and breast (MCF-7) cancer cell lines.[1] The subtle variations in their structures, which would require further investigation of the primary literature, likely account for the observed differences in activity and cell line specificity.

Experimental Protocols

The determination of the biological activity of these pyrazine derivatives relies on robust and standardized experimental protocols.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

A common method to assess the antiproliferative effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

To determine if the cytotoxic effects of the pyrazine derivatives are due to the induction of apoptosis (programmed cell death), flow cytometry with Annexin V and propidium iodide (PI) staining is often employed.

  • Cell Treatment: Cells are treated with the compound of interest at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: The cells are harvested, washed, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways in Cancer Targeted by Pyrazine Derivatives

Many anticancer agents, including pyrazine derivatives, exert their effects by modulating key signaling pathways that are dysregulated in cancer. One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a pivotal role in angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.

VEGFR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PLCg PLCg VEGFR-2->PLCg Activates Ras Ras VEGFR-2->Ras PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival Pyrazine-Pyridine Biheteroaryls Pyrazine-Pyridine Biheteroaryls Pyrazine-Pyridine Biheteroaryls->VEGFR-2 Inhibits

Caption: The VEGFR-2 signaling pathway, a target for pyrazine-pyridine biheteroaryl inhibitors in cancer therapy.

Pyrazine-pyridine biheteroaryls have been developed as potent and selective inhibitors of VEGFR-2.[10] By blocking the kinase activity of VEGFR-2, these compounds can inhibit downstream signaling events, thereby suppressing tumor growth and angiogenesis.[10]

Conclusion

The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of different classes of pyrazine derivatives reveals key SAR insights that can guide future drug design efforts. A thorough understanding of the relationship between chemical structure and biological activity, supported by robust experimental data and a knowledge of the target signaling pathways, is crucial for the successful development of pyrazine-based drugs. The data presented here serves as a valuable resource for researchers in the field, highlighting the potential of this versatile heterocyclic core in addressing unmet medical needs.

References

Comparative Performance of Catalysts for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Pyrazine Synthesis for Researchers and Drug Development Professionals

The synthesis of pyrazines, a class of nitrogen-containing heterocyclic compounds, is of significant interest in the pharmaceutical, flavor, and materials industries. The efficiency and selectivity of pyrazine synthesis are critically dependent on the catalytic system employed. This guide provides a detailed comparative analysis of prominent catalysts used in pyrazine synthesis, focusing on manganese pincer complexes and copper-based catalysts. It includes a summary of their performance based on experimental data, detailed experimental protocols, and a generalized workflow for catalyst evaluation.

The selection of a suitable catalyst is a crucial step in designing a synthetic route to a desired pyrazine derivative. The following tables summarize the performance of different catalytic systems based on reported experimental data.

Manganese-Catalyzed Dehydrogenative Coupling

Manganese pincer complexes have emerged as effective homogeneous catalysts for the synthesis of 2,5-disubstituted pyrazines from the dehydrogenative self-coupling of β-amino alcohols.[1][2] This method is atom-economical, producing only hydrogen gas and water as byproducts.[1][2]

CatalystSubstrateProductTemp. (°C)Time (h)Yield (%)Reference
Acridine-based Mn Pincer Complex (2 mol%)2-Phenylglycinol2,5-Diphenylpyrazine1502499[1]
Acridine-based Mn Pincer Complex (2 mol%)2-Amino-3-phenylpropane-1-ol2,5-Dibenzylpyrazine1502495[1]
Acridine-based Mn Pincer Complex (2 mol%)2-Amino-3-methylbutan-1-ol2,5-Diisopropylpyrazine1502486[1]
Acridine-based Mn Pincer Complex (2 mol%)2-Amino-1-hexanol2,5-Dipropylpyrazine1502465[1]
Acridine-based Mn Pincer Complex (2 mol%)2-Amino-1-pentanol2,5-Dibutylpyrazine1502495[1]
Copper-Based Catalysis for 2-Methylpyrazine Synthesis

Copper-based catalysts, particularly copper oxide and copper chromite, are widely used in the industrial synthesis of 2-methylpyrazine from the cyclocondensation of ethylenediamine and propylene glycol.[3][4] These are typically heterogeneous catalysts used in vapor-phase reactions.

CatalystReactantsProductTemp. (°C)Selectivity (%)Conversion (%)Reference
Copper Oxide/Copper ChromiteEthylenediaminePyrazine340-440>98-[3]
Cr-promoted Cu-Zn/Al₂O₃Ethylenediamine and Propylene Glycol2-Methylpyrazine38084.75-[4]
CuCoAl (from hydrotalcite)Ethylenediamine and 1,2-Propylene Glycol2-Methylpyrazine---[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and comparison of catalysts.

Synthesis of 2,5-Diphenylpyrazine using a Manganese Pincer Complex

This protocol describes the synthesis of 2,5-diphenylpyrazine via the dehydrogenative coupling of 2-phenylglycinol catalyzed by an acridine-based manganese pincer complex.[1]

Materials:

  • 2-Phenylglycinol

  • Acridine-based Manganese Pincer Complex

  • Potassium Hydride (KH)

  • Toluene (anhydrous)

Procedure:

  • In an inert atmosphere glovebox, a Schlenk tube is charged with 2-phenylglycinol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (3 mol %).

  • Anhydrous toluene (2.0 mL) is added to the Schlenk tube.

  • The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 150 °C.

  • The reaction mixture is stirred at this temperature for 24 hours.

  • After cooling to room temperature, the reaction mixture is carefully quenched with a few drops of methanol.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,5-diphenylpyrazine.

Synthesis of 2-Methylpyrazine using a Copper-Chromite Catalyst

This protocol outlines the general procedure for the vapor-phase synthesis of 2-methylpyrazine from ethylenediamine and propylene glycol over a copper-chromite-based catalyst.[4][6]

Materials:

  • Ethylenediamine

  • Propylene Glycol

  • Cr-promoted Cu-Zn/Al₂O₃ catalyst

Apparatus:

  • Fixed-bed flow reactor

  • Temperature controller

  • Liquid feed pump

  • Gas flow controller (for carrier gas, e.g., N₂)

  • Condenser and collection flask

Procedure:

  • The Cr-promoted Cu-Zn/Al₂O₃ catalyst is packed into the fixed-bed reactor.

  • The catalyst is pre-treated in situ by heating in a flow of an inert gas (e.g., nitrogen) at a specified temperature.

  • A liquid feed mixture of ethylenediamine and propylene glycol (typically in a defined molar ratio) is introduced into the reactor using a pump.

  • The reactants are vaporized and passed over the catalyst bed at a controlled temperature (e.g., 380 °C).

  • The product stream exits the reactor and is passed through a condenser to collect the liquid products.

  • The collected liquid is then analyzed by gas chromatography (GC) to determine the conversion and selectivity to 2-methylpyrazine.

Experimental Workflow and Signaling Pathway Diagrams

Visualizing the experimental workflow and reaction pathways can aid in understanding the process of catalyst evaluation and the mechanism of pyrazine formation.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Pyrazine Synthesis Reaction cluster_analysis Product Analysis & Catalyst Evaluation cat_synthesis Catalyst Synthesis cat_char Characterization (XRD, BET, etc.) cat_synthesis->cat_char reactor Reactor Setup (Batch or Flow) cat_char->reactor Catalyst Loading reactants Reactants & Solvent reactants->reactor reaction Reaction under Controlled Conditions (T, P, t) reactor->reaction workup Reaction Work-up & Product Isolation reaction->workup analysis Analysis (GC, NMR, etc.) workup->analysis performance Performance Evaluation (Yield, Selectivity) analysis->performance performance->cat_synthesis Optimization

Caption: Generalized experimental workflow for the comparative analysis of catalysts in pyrazine synthesis.

Dehydrogenative_Coupling_Pathway cluster_products Products amino_alcohol 2 x β-Amino Alcohol amino_ketone Amino Ketone amino_alcohol->amino_ketone dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Self-condensation - H₂O pyrazine 2,5-Disubstituted Pyrazine dihydropyrazine->pyrazine Dehydrogenation - H₂ byproducts H₂ + H₂O

Caption: Proposed pathway for manganese-catalyzed dehydrogenative coupling to form 2,5-disubstituted pyrazines.

References

Validating the Structure of 2-Bromo-1-pyrazin-2-yl-ethanone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of 2-Bromo-1-pyrazin-2-yl-ethanone with common nucleophiles, offering detailed experimental protocols and characterization data to aid in structural validation. The primary focus is on the well-established Hantzsch thiazole synthesis and a comparative analysis with products from reactions with primary amines.

Reaction Overview

This compound is a versatile α-haloketone intermediate. Its electrophilic carbonyl carbon and the carbon bearing the bromine atom are susceptible to nucleophilic attack, leading to a variety of heterocyclic and substituted products. The two primary reaction pathways explored in this guide are the reaction with thiourea to form a 2-aminothiazole derivative and the reaction with a primary amine, such as aniline, to yield a 2-amino-ethanone derivative.

Reaction_Pathways reactant This compound product_thiazole 2-Amino-4-(pyrazin-2-yl)thiazole reactant->product_thiazole Hantzsch Synthesis product_aminoethanone 2-Anilino-1-(pyrazin-2-yl)ethanone reactant->product_aminoethanone Nucleophilic Substitution thiourea Thiourea thiourea->product_thiazole amine Primary Amine (e.g., Aniline) amine->product_aminoethanone Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation start This compound reaction Reaction with Nucleophile start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr ¹H and ¹³C NMR product->nmr ms Mass Spectrometry (HRMS) product->ms ir FT-IR Spectroscopy product->ir data_analysis Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

A Comparative Guide to Pyrazine Synthesis: Classical Methods vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazine and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and flavor chemistry. The ongoing quest for more efficient, sustainable, and versatile synthetic routes has led to the development of numerous new methods. This guide provides an objective comparison of modern pyrazine synthesis techniques against classical approaches, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

At a Glance: Comparing Synthesis Methods

The following table summarizes the quantitative performance of representative classical and modern pyrazine synthesis methods. Modern catalytic and microwave-assisted methods generally offer significant advantages in terms of reaction time, yield, and milder conditions compared to traditional named reactions.

Method CategorySpecific MethodReactantsProductTemp. (°C)TimeYield (%)Catalyst/ReagentRef.
Classical Staedel-Rugheimer (1876)2-Chloroacetophenone, Ammonia2,5-DiphenylpyrazineRefluxSeveral hoursModerate (not specified)Air (Oxidation)[1][2]
Classical Gutknecht (1879)α-Amino Ketone (self-condensation)Substituted PyrazineHeat-VariableHgO or CuSO₄[1][3]
Classical (Improved) One-Pot CondensationBenzil, Ethylenediamine2,3-DiphenylpyrazineRoom Temp.6 h92%t-BuOK[4][5][6]
Modern Mn-Catalyzed Dehydrogenative Coupling2-Phenylglycinol2,5-Diphenylpyrazine150°C24 h99%Mn Pincer Complex (2 mol%)[7][8]
Modern Microwave-Assisted SynthesisAmmonium Formate, FructosePoly(hydroxyalkyl)pyrazines120°C< 3 min~37%None (Microwave)[9]

In-Depth Analysis of Synthesis Protocols

Classical Synthesis Methods

Classical methods, while foundational, often involve harsh conditions, long reaction times, and may use hazardous reagents.[10] However, they are still relevant and have been refined over the years to be more efficient and environmentally friendly.

1. Staedel-Rugheimer Pyrazine Synthesis (1876)

This approach involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation to yield a symmetrically substituted pyrazine.[11]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine [1][2]

  • Dissolve 2-chloroacetophenone (1 equivalent) in ethanol.

  • Add an excess of aqueous ammonia to the solution.

  • Heat the mixture under reflux for several hours. During this time, the α-aminoacetophenone intermediate is formed and spontaneously condenses into a dihydropyrazine.

  • Allow the reaction to proceed with air oxidation, or introduce a mild oxidizing agent, to form the aromatic 2,5-diphenylpyrazine.

  • Cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

2. Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method based on the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[3][12] The resulting dihydropyrazine is then dehydrogenated.[13]

Experimental Protocol: General Procedure [1]

  • Formation of α-Oximino Ketone: Dissolve a starting ketone in a suitable solvent and treat it with nitrous acid (generated from sodium nitrite and a mineral acid) to form the α-oximino ketone.

  • Reduction: Reduce the α-oximino ketone to the corresponding α-amino ketone using a reducing agent like hydrogen gas with a catalyst or a metal/acid combination.

  • Dimerization and Oxidation: The α-amino ketone dimerizes upon formation to a dihydropyrazine. This intermediate is then oxidized to the aromatic pyrazine using an oxidizing agent such as copper(II) sulfate or simply by exposure to atmospheric oxygen.

  • Purification: The final pyrazine product is purified by distillation or chromatography.

3. "Green" One-Pot Condensation

A more modern and environmentally benign take on classical condensation involves the direct reaction of 1,2-diketones with 1,2-diamines at room temperature, avoiding harsh conditions and toxic catalysts.[4][5]

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine [6]

  • In a 50 mL round-bottom flask, dissolve benzil (2 mmol) in 3 mL of aqueous methanol with stirring.

  • Add ethylenediamine (2 mmol) and a catalytic amount of potassium tert-butoxide (t-BuOK, 10 mg or 0.08 mmol).

  • Continue stirring at room temperature for 6-8 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

  • Evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate eluent.

Modern Synthesis Methods

Modern synthetic strategies prioritize efficiency, atom economy, safety, and sustainability. These methods often employ advanced catalytic systems or alternative energy sources to achieve superior results.

1. Manganese-Catalyzed Dehydrogenative Coupling

This method utilizes an earth-abundant and non-precious metal catalyst to facilitate the self-coupling of β-amino alcohols, forming symmetrical 2,5-disubstituted pyrazines with water and hydrogen gas as the only byproducts.[7]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine [8]

  • In an inert atmosphere (e.g., inside a glovebox), add 2-phenylglycinol (0.5 mmol), the manganese pincer complex catalyst (2 mol %), and potassium hydride (KH, 3 mol %) to a Schlenk tube.

  • Add dry toluene (2 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at 150°C for 24 hours.

  • After cooling to room temperature, filter the mixture through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain 2,5-diphenylpyrazine.

2. Microwave-Assisted Synthesis

Microwave irradiation offers a powerful tool for accelerating reaction rates, often reducing reaction times from hours to minutes. This technique is particularly effective for synthesizing poly(hydroxyalkyl)pyrazines from biomass-derived starting materials in reactive eutectic media.[9]

Experimental Protocol: General Procedure for Poly(hydroxyalkyl)pyrazines [9]

  • Combine ammonium formate and a monosaccharide (e.g., fructose) in a 1:1 molar ratio in a microwave-safe vial equipped with a stir bar.

  • Seal the vial and place it in a laboratory microwave reactor.

  • Heat the mixture with vigorous stirring to the target temperature (e.g., 120°C). The desired temperature is typically reached within seconds.

  • Maintain the temperature for a short duration (e.g., 3 minutes).

  • Cool the reaction vial, and the resulting products can be analyzed and purified.

Visualizing the Workflows

The following diagrams illustrate the logical flow and key stages of the discussed classical and modern pyrazine synthesis methods.

classical_workflow start Starting Materials (e.g., α-Halo Ketone or 1,2-Diketone) intermediate Dihydropyrazine Intermediate start->intermediate Condensation/ Dimerization oxidation Oxidation / Dehydrogenation intermediate->oxidation product Final Pyrazine Product oxidation->product purification Purification (Recrystallization or Chromatography) product->purification

A generalized workflow for classical pyrazine synthesis.

modern_workflow cluster_cat Catalytic Approach cluster_mw Microwave Approach start_cat Starting Materials (e.g., β-Amino Alcohol) one_pot One-Pot Catalytic Dehydrogenative Coupling start_cat->one_pot product_cat Pyrazine Product one_pot->product_cat byproducts Byproducts: H₂O, H₂ one_pot->byproducts start_mw Starting Materials (e.g., Biomass-derived) microwave Microwave Irradiation (Minutes) start_mw->microwave product_mw Pyrazine Product microwave->product_mw

Comparative workflows for modern pyrazine synthesis methods.

mechanism_comparison Conceptual Mechanism Comparison cluster_gutknecht Gutknecht Synthesis (Classical) cluster_manganese Mn-Catalyzed Dehydrogenation (Modern) k1 α-Amino Ketone (2 equivalents) k2 Dimerization (Nucleophilic Attack) k1->k2 k3 Cyclic Intermediate k2->k3 k4 Dehydration (2x H₂O loss) k3->k4 k5 Dihydropyrazine k4->k5 k6 Oxidation k5->k6 k7 Pyrazine k6->k7 m1 β-Amino Alcohol (2 equivalents) m2 [Mn] Catalyst Activation m1->m2 m3 Oxidation to Amino Ketone m1->m3  -2H₂ m4 Self-Condensation & Dihydropyrazine formation m3->m4  -2H₂O m5 [Mn]-Catalyzed Dehydrogenation m4->m5 m6 Pyrazine m5->m6  -H₂

High-level comparison of reaction pathways.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Bromo-1-pyrazin-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and operational guidance for the handling and disposal of 2-Bromo-1-pyrazin-2-yl-ethanone. The information is compiled from available data and safety information from structurally similar compounds due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific chemical. Researchers must always perform a thorough risk assessment before beginning any new procedure.

Hazard Identification and Classification

While specific hazard data for this compound is limited, based on structurally related compounds, it should be handled as a hazardous substance. Analogous compounds are classified as irritants to the eyes, respiratory system, and skin.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety gogglesMust meet ANSI Z87.1 standard to protect eyes from splashes and vapors.[2]
Face shield (in addition to goggles)Required when there is a risk of explosion, significant splash, or highly exothermic reaction.[2]
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended to protect the skin from absorption.[2] It is crucial to inspect gloves before each use and dispose of them immediately after contamination.
Body Protection Flame-resistant lab coatShould be fully buttoned to protect against splashes and potential fire hazards.[2]
Footwear Closed-toe, closed-heel shoesPrevents exposure from spills.[2]
Respiratory Protection NIOSH-approved respiratorTo be used if engineering controls (e.g., fume hood) are not sufficient or during emergency situations to protect against inhalation of harmful vapors or dust.[1][2]

Operational Plan: Safe Handling and Storage

All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Engineering Controls:

  • A properly functioning chemical fume hood is essential.

  • Ensure an operational safety shower and eyewash station are immediately accessible and unobstructed.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Aliquotting/Transfer: Perform all transfers of the chemical slowly and carefully within a chemical fume hood to minimize the generation of dust or aerosols.[3][4] Use non-sparking tools.[3][4][5]

  • Avoidance of Contamination: Avoid contact with skin and eyes.[1][3][5] Do not breathe dust, vapor, mist, or gas.[1][6]

  • General Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep refrigerated (Store below 4°C/39°F) and under an inert atmosphere.[1]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses, if present and easy to do so.[2] Seek immediate medical attention.[1][2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][7] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[5][7] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[5]

Disposal Plan

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Contain: Wear appropriate PPE, including respiratory protection.[2] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2]

  • Collect: Sweep up or vacuum the material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The material should be collected in a suitable and closed container for disposal.[5][8]

Experimental Workflow

Workflow for Handling this compound A Risk Assessment & Preparation B Don Personal Protective Equipment (PPE) A->B C Work in a Certified Chemical Fume Hood B->C D Careful Handling & Transfer C->D I Emergency Procedures (Spill or Exposure) C->I E Proper Storage D->E After Use F Decontamination of Work Area D->F D->I G Waste Collection (Labeled, Sealed Container) F->G H Hazardous Waste Disposal G->H

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.